2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 | |
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356522-39-9 | |
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the well-established biological activities of the quinoline and pyrazole scaffolds, this molecule presents a promising framework for the development of novel therapeutic agents. This document outlines a plausible synthetic pathway, details essential characterization methodologies, and explores the potential pharmacological applications of this compound, with a focus on its anticancer and antimicrobial properties. The information herein is curated to support researchers and drug development professionals in the exploration of this and related molecular entities.
Introduction: The Quinoline-Pyrazole Hybrid Scaffold
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The title compound, this compound, is a quintessential example of such a molecular hybrid, leveraging the therapeutic potential of both quinoline and pyrazole moieties.
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] The 8-aminoquinoline core, in particular, is a well-known pharmacophore, notably present in antimalarial drugs like primaquine.
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are also prominent in a multitude of medicinally important compounds, exhibiting a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The combination of these two potent heterocyclic systems in this compound suggests a high potential for significant biological activity.
Synthesis and Mechanism
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
A highly probable synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation reaction. These methods are widely employed for the formation of C-N bonds between aryl halides and N-heterocycles.
The proposed two-step synthesis commences with the commercially available 2-chloro-8-nitroquinoline. The first step involves the nucleophilic substitution of the chlorine atom with 3,5-dimethylpyrazole. The subsequent step is the reduction of the nitro group to the desired 8-amino functionality.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-8-nitroquinoline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline from Step 1 in ethanol or a mixture of ethanol and hydrochloric acid.
-
Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.
-
Work-up and Purification: If using SnCl₂, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are critical for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not available, estimations can be made based on its constituent moieties.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₄H₁₄N₄ | Based on chemical structure |
| Molecular Weight | 238.29 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Melting Point | Expected to be in the range of 150-250 °C | Similar heterocyclic compounds often have melting points in this range |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature suggests low water solubility, while the heterocyclic rings should allow for solubility in polar aprotic solvents.[4] |
| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The presence of both aromatic rings and nitrogen atoms contributes to a balanced lipophilicity, which is often a desirable trait for drug candidates.[5] |
Spectroscopic Characterization
The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the pyrazole proton, and the methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline and pyrazole rings.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula by providing an accurate mass measurement of the molecular ion.
Potential Therapeutic Applications and Biological Evaluation
The hybrid nature of this compound suggests a high likelihood of interesting biological activities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
Both quinoline and pyrazole derivatives have been extensively investigated as anticancer agents, targeting various cellular pathways.[1][2] Quinoline-pyrazole hybrids have shown promise as potent anticancer agents, with some derivatives exhibiting significant activity against various cancer cell lines.[7][8]
Diagram of Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of a compound.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity
Quinoline and pyrazole derivatives are also well-known for their antimicrobial properties.[10] The combination of these two scaffolds may lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising molecular scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its constituent quinoline and pyrazole moieties, this compound is a prime candidate for investigation as an anticancer and antimicrobial agent. The proposed synthetic pathway offers a viable route for its preparation, and the outlined characterization and biological evaluation protocols provide a clear roadmap for its preclinical assessment. Further research into this and structurally related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]
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Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2008). ResearchGate. Available at: [Link]
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Synthesis of 2-chloroquinoline-3-carbaldehydes and their utility in synthetic organic chemistry. (n.d.). ResearchGate. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). ResearchGate. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Available at: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Available at: [Link]
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Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. (2014). PubMed. Available at: [Link]
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IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.). ResearchGate. Available at: [Link]
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Can anyone suggest a protocol for MTT or SRB assay of nanoformulation? (2015). ResearchGate. Available at: [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Available at: [Link]
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The Cobalt-3,5-Dimethylpyrazole Reaction. (n.d.). Iowa State University. Available at: [Link]
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). MDPI. Available at: [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). ResearchGate. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. (n.d.). ijcpa.in. Available at: [Link]
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). MDPI. Available at: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available at: [Link]
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Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). PubMed. Available at: [Link]
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1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). (n.d.). ResearchGate. Available at: [Link]
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Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(2-Hydroxyphenyl)-3-(4-Methoxystyryl)-1-Thiocarbamoyl-2-Pyrazoline and its Copper(II) Chelate. (n.d.). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of the novel heterocyclic compound, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. This molecule, possessing both a quinoline and a pyrazole moiety, represents a class of compounds with significant potential in medicinal chemistry, including applications as antimicrobial and anticancer agents.[1][2][3] Accurate and thorough characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of the synthesized compound.
This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. The protocols and interpretations provided herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for nitrogen-containing heterocycles and can help in observing exchangeable protons like those of the amine group.
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
It is also advisable to run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound in DMSO-d₆. These predictions are based on the analysis of similar pyrazole and quinoline structures found in the literature.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4' (pyrazole) | ~6.2 | s | 1H |
| CH₃-3' (pyrazole) | ~2.3 | s | 3H |
| CH₃-5' (pyrazole) | ~2.6 | s | 3H |
| H-3 (quinoline) | ~7.9 | d | 1H |
| H-4 (quinoline) | ~8.4 | d | 1H |
| H-5 (quinoline) | ~7.5 | t | 1H |
| H-6 (quinoline) | ~7.2 | d | 1H |
| H-7 (quinoline) | ~7.0 | d | 1H |
| NH₂ (amine) | ~5.5 | br s | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Pyrazole Ring Protons: The singlet at approximately 6.2 ppm is characteristic of the proton at the 4-position of the pyrazole ring. The two singlets around 2.3 and 2.6 ppm, each integrating to three protons, are indicative of the two methyl groups at positions 3 and 5 of the pyrazole ring.
-
Quinoline Ring Protons: The aromatic region will show a set of signals corresponding to the quinoline ring system. The doublets at higher chemical shifts (~7.9 and ~8.4 ppm) are expected for H-3 and H-4, which are part of an AB spin system. The remaining protons on the benzenoid part of the quinoline ring (H-5, H-6, H-7) will appear as a set of coupled signals (doublets and a triplet) in the range of 7.0-7.5 ppm.
-
Amine Protons: A broad singlet around 5.5 ppm, integrating to two protons, is expected for the primary amine group at the 8-position of the quinoline ring. This signal is often broad due to quadrupole broadening and exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (quinoline) | ~155 |
| C-3 (quinoline) | ~122 |
| C-4 (quinoline) | ~136 |
| C-4a (quinoline) | ~148 |
| C-5 (quinoline) | ~128 |
| C-6 (quinoline) | ~122 |
| C-7 (quinoline) | ~115 |
| C-8 (quinoline) | ~145 |
| C-8a (quinoline) | ~138 |
| C-3' (pyrazole) | ~150 |
| C-4' (pyrazole) | ~108 |
| C-5' (pyrazole) | ~142 |
| CH₃-3' (pyrazole) | ~14 |
| CH₃-5' (pyrazole) | ~12 |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum will show signals for all 14 unique carbon atoms in the molecule.
-
The carbons of the quinoline and pyrazole rings will appear in the aromatic region (100-160 ppm). The carbon attached to the amino group (C-8) and the carbon where the pyrazole is attached (C-2) are expected to be downfield.
-
The two methyl carbons will appear at high field (upfield), typically in the range of 10-20 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol for IR Analysis
Step-by-Step Methodology:
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
Caption: Workflow for IR Spectroscopic Analysis.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl (CH₃) |
| 1620-1580 | C=N and C=C stretch | Quinoline and Pyrazole rings |
| 1500-1400 | C=C stretch | Aromatic rings |
| 1350-1250 | C-N stretch | Aromatic amine |
Interpretation of the IR Spectrum:
-
The presence of a primary amine is strongly indicated by a pair of bands in the 3450-3300 cm⁻¹ region.
-
The absorption bands in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the quinoline and pyrazole aromatic systems.
-
The C-H stretching bands for the aromatic and methyl groups will also be present in their expected regions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Experimental Protocol for MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental formula.
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solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in Organic Solvents
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a significant N,N-bidentate ligand in coordination chemistry. While this compound's synthesis and application in forming metal complexes are documented, quantitative solubility data in organic solvents remains largely unpublished. This guide moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, a rationale for solvent selection, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution to enable applications in catalysis, materials science, and pharmaceutical development.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a quinoline ring system linked to a dimethyl-pyrazole moiety. Its structure, containing two nitrogen donor atoms, makes it an effective N,N-bidentate chelating ligand. It readily forms stable complexes with various transition metals, such as copper(II), and these complexes have been investigated for their potential applications in catalysis and materials science.
The solubility of this ligand is a critical, yet often overlooked, parameter that dictates its utility. Proper solvent selection is paramount for:
-
Synthesis and Reaction Control: Ensuring the ligand is fully dissolved is crucial for achieving homogeneous reaction conditions, leading to higher yields and purity of the resulting metal complexes.
-
Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.
-
Analytical Characterization: Techniques like NMR, UV-Vis spectroscopy, and HPLC require the analyte to be dissolved in a suitable solvent.
-
Formulation and Application: For any potential application, from catalytic inks to pharmaceutical formulations, understanding the solubility profile is a prerequisite for developing a stable and effective product.
This guide provides the theoretical and practical tools necessary to systematically evaluate and understand the solubility of this promising ligand.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure Analysis:
The structure of this compound possesses distinct regions that contribute to its overall polarity and interaction potential:
-
Quinoline and Pyrazole Rings: These aromatic systems can participate in π-π stacking interactions.
-
Nitrogen Atoms: The lone pairs on the nitrogen atoms, particularly the amine group (-NH2) at the 8-position of the quinoline ring, can act as hydrogen bond acceptors and donors.
-
Methyl Groups: The two methyl groups on the pyrazole ring add nonpolar character to the molecule.
This combination of a large, relatively nonpolar aromatic system with specific sites for hydrogen bonding suggests that the compound is likely to have moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in purely nonpolar solvents like hexanes is expected to be low.
Strategic Solvent Selection for Solubility Screening
A systematic approach to solubility determination involves screening the compound in a panel of solvents representing different classes based on polarity and hydrogen bonding capability. The following table provides a recommended list of solvents for initial screening.
| Solvent Class | Solvent | Polarity Index (Snyder) | Rationale for Inclusion |
| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; often used in the synthesis of this ligand's complexes, indicating at least moderate solubility. |
| Ethanol | 4.3 | Similar to methanol but slightly less polar; provides data on the effect of alkyl chain length. | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | High polarity, can accept hydrogen bonds. Used in electrochemical studies of this ligand's complexes. |
| Dimethylformamide (DMF) | 6.4 | Highly polar solvent with a strong ability to solvate complex organic molecules. Mentioned as a solvent for synthesis. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents. | |
| Acetone | 5.1 | A common, moderately polar solvent that can reveal intermediate solubility behavior. | |
| Moderately Polar | Dichloromethane (DCM) | 3.1 | A versatile solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with moderate polarity, capable of accepting hydrogen bonds. | |
| Nonpolar | Toluene | 2.4 | An aromatic, nonpolar solvent; tests for the influence of π-π stacking interactions. |
| Hexane | 0.1 | A classic nonpolar alkane solvent; expected to have very low solubility, serving as a baseline. |
Experimental Protocol: Isothermal Equilibrium Method
The most reliable method for determining thermodynamic solubility is the isothermal equilibrium method. This involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Stock Standard (for Calibration):
-
Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile). This is your primary stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 5-100 µg/mL).
-
-
Generating the Calibration Curve:
-
Analyze the calibration standards using HPLC-UV or UV-Vis spectroscopy.
-
Plot the instrument response (e.g., peak area from HPLC) against the known concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995). This is a critical self-validating step to ensure analytical accuracy.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid compound to a pre-weighed vial. An amount that ensures solid is present after equilibration is key (e.g., ~10-20 mg).
-
Record the exact mass of the added solid.
-
Pipette a known volume of the chosen solvent (e.g., 2 mL) into the vial.
-
Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time to reach equilibrium. A 24-hour period is standard, but a time-course study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to empirically determine the time to equilibrium for this specific system.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved particulates. Causality Note: The filter must be chemically compatible with the solvent to avoid introducing contaminants. Pre-wetting the filter with the same solvent can prevent loss of analyte due to adsorption.
-
Dilute the filtered, saturated solution with the mobile phase or appropriate solvent to bring its concentration within the range of the calibration curve. A precise dilution factor must be used and recorded.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Experimental Workflow Diagram
Caption: Isothermal equilibrium solubility determination workflow.
Data Calculation and Presentation
The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor.
Formula: Solubility (mg/mL) = Cmeasured × DF
Where:
-
Cmeasured is the concentration of the diluted sample determined from the calibration curve (in mg/mL).
-
DF is the dilution factor (e.g., if 0.1 mL of filtrate was diluted to 10 mL, DF = 10 / 0.1 = 100).
The results should be compiled into a clear, concise table.
Table Template for Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25.0 ± 0.5 | ||
| Ethanol | 25.0 ± 0.5 | ||
| Acetonitrile | 25.0 ± 0.5 | ||
| DMF | 25.0 ± 0.5 | ||
| DMSO | 25.0 ± 0.5 | ||
| Dichloromethane | 25.0 ± 0.5 | ||
| Toluene | 25.0 ± 0.5 | ||
| Hexane | 25.0 ± 0.5 |
Note: The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.
Conclusion: From Data to Application
A quantitative understanding of the solubility of this compound is essential for its effective utilization. The methodologies outlined in this guide provide a robust framework for generating reliable and reproducible solubility data. This data will empower researchers to make informed decisions regarding solvent choice for synthesis, purification, and formulation, thereby accelerating the transition of this versatile ligand from academic curiosity to practical application in the fields of materials science and beyond.
References
-
Title: Synthesis, crystal structure and properties of a novel 8-aminoquinoline derivative N,N-bidentate ligand and its copper(II) complex Source: Research on Chemical Intermediates URL: [Link]
-
Title: Synthesis, structure, DNA/BSA binding, molecular docking and SOD-like activity of a mononuclear copper(II) complex with an 8-aminoquinoline derivative N,N-bidentate ligand Source: Inorganica Chimica Acta URL: [Link]
The Ascendant Role of Pyrazole-Quinoline Hybrids in Modern Drug Discovery: A Mechanistic and Methodological Deep Dive
An In-depth Technical Guide for Researchers
Executive Summary: The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in the quest for novel therapeutic agents with enhanced efficacy and multi-target capabilities. This guide focuses on one of the most promising classes of these hybrids: pyrazole-quinoline conjugates. By covalently linking the pyrazole nucleus, a cornerstone of numerous FDA-approved drugs, with the quinoline scaffold, renowned for its broad-spectrum biological activities, researchers have unlocked a synergistic potential that addresses critical challenges in medicinal chemistry, including drug resistance and specificity.[1][2] This document provides a comprehensive exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of pyrazole-quinoline hybrids. It serves as a technical resource for researchers and drug development professionals, offering field-proven insights into experimental design, detailed protocols for biological evaluation, and a forward-looking perspective on the therapeutic future of these versatile compounds.
The Architectural Rationale: Why Hybridize Pyrazole and Quinoline?
The power of the pyrazole-quinoline hybrid lies in the complementary strengths of its constituent parts.
-
The Pyrazole Moiety: This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] The presence of two adjacent nitrogen atoms allows for extensive hydrogen bonding and diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
-
The Quinoline Scaffold: As a fused aromatic N-heterocycle, quinoline is a structural component of numerous natural products (e.g., quinine) and synthetic drugs. Its planar structure facilitates intercalation with DNA and interaction with various enzymatic active sites.[1] Quinoline derivatives have demonstrated potent anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][5]
The hybridization of these two moieties is not merely an additive process. The resulting conjugate often exhibits novel or significantly enhanced biological activities compared to the individual components. This synergy arises from the unique three-dimensional architecture and electronic properties of the hybrid molecule, allowing it to potentially interact with multiple biological targets or a single target with much higher affinity.
Synthetic Strategies: Forging the Hybrid Scaffold
The construction of pyrazole-quinoline hybrids typically relies on robust and versatile chemical reactions that allow for the systematic variation of substituents, a critical step for developing structure-activity relationships (SAR). The most prevalent and effective approaches involve multicomponent reactions or sequential condensation strategies.[2][6]
A common and efficient pathway begins with the synthesis of a chalcone intermediate bearing one of the heterocyclic cores, which is then cyclized to form the second heterocycle.
General Synthetic Workflow
Caption: A common synthetic route to pyrazole-quinoline hybrids.
This approach, often a one-pot reaction, is advantageous due to its efficiency and ability to generate a diverse library of compounds for biological screening by simply varying the initial aldehyde and ketone precursors.[2]
A Spectrum of Biological Power: Key Activities and Mechanisms
The fusion of pyrazole and quinoline moieties has yielded compounds with significant therapeutic potential across several disease areas.
Anticancer Activity: A Multi-Pronged Assault
The most extensively documented activity of these hybrids is their potent cytotoxicity against a wide range of cancer cell lines.[4][7] Their mechanism of action is often multifaceted, targeting key vulnerabilities of cancer cells.
Mechanism 1: Kinase Inhibition (e.g., EGFR) Many pyrazole-quinoline hybrids function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a frequently identified target.[1][2] Overexpression of EGFR is a hallmark of many cancers, including breast and lung cancer. These hybrids competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways like MAPK and PI3K/Akt, ultimately leading to cell cycle arrest and apoptosis.[2]
Caption: Inhibition of the EGFR signaling pathway by a pyrazole-quinoline hybrid.
Mechanism 2: Disruption of DNA Replication The planar quinoline core is well-suited for intercalating between DNA base pairs, disrupting the DNA helical structure. This physical blockage can inhibit the processes of DNA replication and transcription, which are highly active in rapidly dividing cancer cells, leading to cell death.[1]
Quantitative Data: In Vitro Cytotoxicity The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrazole-Quinoline-Pyridine Hybrid (7k) | A549 (Lung) | EGFR Inhibition | 0.51 ± 0.05 | [2] |
| Quinoline-Pyrazoline Hybrid (19) | MDA-MB-468 (Breast) | Not Specified | 0.28 | [7] |
| Quinoline-Pyrazoline Hybrid (19) | K562 (Leukemia) | Not Specified | 0.39 | [7] |
| Quinoline-Pyrazoline-Thiazole (22) | HeLa (Cervical) | EGFR Inhibition | 0.136 | [7] |
| Pyrazole-Benzothiazole Hybrid (25) | HT29 (Colon) | Antiangiogenic | 3.17 | [4] |
Antimicrobial Activity: Combating Resistance
With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Pyrazole-quinoline hybrids have demonstrated significant activity against a range of bacteria and fungi.[5]
Mechanism: Inhibition of Essential Bacterial Enzymes A key bacterial target is β-ketoacyl-ACP synthase III (FabH), an enzyme essential for the initiation of fatty acid biosynthesis. Inhibition of FabH disrupts the formation of the bacterial cell membrane, leading to cell lysis. Molecular docking studies have shown that these hybrids can fit snugly into the active site of FabH, establishing hydrogen bonds and hydrophobic interactions that block its catalytic activity.[2]
Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative (13b) | S. flexneri | 0.12 | C. albicans | 0.12 | [5] |
| Pyrazole Derivative (13b) | P. vulgaris | 0.98 | A. clavatus | 0.49 | [5] |
| Pyrazole Derivative (13b) | S. epidermidis | 0.49 | A. fumigatus | 0.98 | [5] |
| Pyrazole-Quinoline Hybrid (4f) | E. coli | Excellent Activity | A. niger | Potent Activity |
*Note: Reference describes activity qualitatively against standard drugs but does not provide specific MIC values.
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-quinoline hybrids have been investigated as potential anti-inflammatory agents.[3][8]
Mechanism: Inhibition of Pro-inflammatory Enzymes The mechanism often involves the inhibition of enzymes like lipoxygenase (LOX), which are responsible for producing leukotrienes, potent mediators of inflammation. By blocking LOX, these compounds can reduce the inflammatory cascade.[3] In vivo studies, such as the carrageenan-induced paw edema model in rodents, have confirmed the potent anti-inflammatory effects of certain pyrazoline derivatives, a close structural relative.[3]
Structure-Activity Relationships (SAR): A Guide for Rational Design
The biological activity of pyrazole-quinoline hybrids is highly dependent on the nature and position of substituents on both heterocyclic rings. Synthesizing insights from multiple studies allows for the rational design of more potent and selective molecules.[4]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test hybrid in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole-quinoline hybrid in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density with a plate reader.
Conclusion and Future Perspectives
Pyrazole-quinoline hybrids represent a highly successful application of the molecular hybridization strategy. They have consistently demonstrated potent and often multi-faceted biological activities, particularly in the realms of oncology and infectious diseases. The versatility of their synthesis allows for extensive chemical modification, enabling researchers to conduct detailed SAR studies and optimize compounds for increased potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
The future of this field is bright. Key areas for future investigation should include:
-
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways modulated by the most potent hybrids.
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and infectious disease to assess efficacy, pharmacokinetics, and safety.
-
Targeting Resistance: Designing novel hybrids specifically aimed at overcoming known drug resistance mechanisms, such as efflux pumps in bacteria or mutations in kinase domains in cancer cells.
-
Expansion of Therapeutic Areas: Exploring the potential of these hybrids in other areas where pyrazoles and quinolines have shown promise, such as neurodegenerative diseases and viral infections.
By continuing to merge creative synthetic chemistry with rigorous biological evaluation, the pyrazole-quinoline scaffold is poised to deliver the next generation of impactful therapeutic agents.
References
-
ResearchGate. (n.d.). Pyrazole‐quinoline hybrids as an anticancer agent. Retrieved from [Link]
-
Tzeli, D., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Available at: [Link]
-
Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, D., et al. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
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Ray, P. K., et al. (2024). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Sagan, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Tzeli, D., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Wankhede, S. B., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of Current Pharmaceutical & Clinical Research. Available at: [Link]
-
ResearchGate. (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]
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Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Available at: [Link]
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Al-Issa, S. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. Available at: [Link]
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The Enduring Legacy of Quinolin-8-amine: From Malaria's Scourge to a New Frontier in Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-8-amine scaffold, a seemingly simple bicyclic aromatic structure, holds a storied past in the annals of medicinal chemistry. Born out of the urgent need for effective antimalarial agents, its derivatives have not only played a pivotal role in combating one of humanity's most persistent infectious diseases but are now emerging as promising candidates in the fight against cancer and other challenging illnesses. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of quinolin-8-amine derivatives, offering a technical yet accessible narrative for professionals in drug discovery and development.
A Historical Imperative: The Genesis of 8-Aminoquinoline Antimalarials
The journey of quinolin-8-amine derivatives is inextricably linked with the history of malaria. Following the introduction of the synthetic quinoline compound chloroquine in the 1940s, the world gained a powerful weapon against this parasitic disease.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new chemical entities.[1] This critical need propelled the investigation of the quinoline core, leading to the development of the 8-aminoquinoline class of antimalarials.
A significant milestone in this endeavor was the synthesis of primaquine , the first 8-aminoquinoline derivative to see widespread clinical use.[2] Its unique ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale made it an indispensable tool for preventing malarial relapse.[3] More recently, tafenoquine , another 8-aminoquinoline analog, was developed, offering the advantage of a longer half-life and single-dose administration for radical cure.[3]
The antimalarial efficacy of 8-aminoquinolines is primarily attributed to their ability to generate reactive oxygen species (ROS), which induces oxidative stress within the parasite.[3] This mechanism disrupts essential cellular processes, ultimately leading to parasite death.
Charting the Course: A Timeline of Discovery and Development
| Era | Key Milestone | Significance | Key Scientists/Institutions |
| Early 20th Century | Foundational research on quinoline chemistry. | Laid the groundwork for the synthesis of quinoline-based drugs. | - |
| 1940s | Introduction of chloroquine, a 4-aminoquinoline, as an antimalarial.[1] | Revolutionized malaria treatment but highlighted the need for drugs with broader activity.[1] | - |
| Mid-20th Century | Synthesis and development of primaquine, the first clinically significant 8-aminoquinoline. | Provided the first effective treatment for preventing relapse of P. vivax and P. ovale malaria. | - |
| Late 20th Century | Emergence of widespread chloroquine resistance. | Spurred renewed interest in developing new antimalarial agents, including novel 8-aminoquinoline derivatives. | - |
| Early 21st Century | Development and approval of tafenoquine. | Offered an improved treatment regimen for relapsing malaria with a single-dose cure. | - |
| Present | Exploration of 8-aminoquinoline derivatives for anticancer, antimicrobial, and other therapeutic applications.[3][4] | Expanding the therapeutic potential of the quinolin-8-amine scaffold beyond infectious diseases.[3][4] | Numerous academic and industrial research groups. |
The Chemist's Toolkit: Synthesizing the Quinolin-8-amine Core
The synthesis of the quinolin-8-amine core and its derivatives has evolved from classical, often harsh, methodologies to more refined and efficient modern techniques. Understanding these synthetic strategies is crucial for the development of novel analogs with improved properties.
Classical Approaches: The Shoulders of Giants
One of the foundational methods for constructing the quinoline ring system is the Skraup synthesis . This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] While historically significant, the Skraup synthesis often suffers from low yields and harsh reaction conditions.[3]
Another classical route to 8-aminoquinoline involves the nitration of quinoline, which produces a mixture of 5-nitro and 8-nitroquinoline. These isomers can be separated, and subsequent reduction of the 8-nitro group yields the desired 8-aminoquinoline.[5]
Modern Methodologies: Precision and Efficiency
Contemporary synthetic chemistry offers more sophisticated tools for the construction of quinolin-8-amine derivatives. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for forming the crucial C-N bond between an aryl halide and an amine. This reaction provides a more versatile and efficient route to a wide range of substituted 8-aminoquinolines.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 8-aminoquinoline derivatives.
Beyond Malaria: The Expanding Therapeutic Horizon
While the legacy of quinolin-8-amine derivatives is firmly rooted in antimalarial therapy, recent research has unveiled their significant potential in other therapeutic areas, most notably in oncology.
A New Arsenal Against Cancer
Numerous studies have demonstrated the potent anticancer activity of 8-aminoquinoline derivatives against a variety of cancer cell lines. Their mechanisms of action are multifaceted and appear to involve several key cellular pathways.
One of the primary proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] By inhibiting key kinases in this pathway, 8-aminoquinoline derivatives can effectively arrest the cell cycle and induce apoptosis (programmed cell death).[6]
Figure 2: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolin-8-amine derivatives.
In addition to pathway inhibition, the generation of reactive oxygen species, a mechanism shared with their antimalarial activity, also contributes to their anticancer effects by inducing oxidative stress and damaging cancer cells.[3]
Quantitative Insights: Anticancer Activity of Selected Derivatives
The following table summarizes the in vitro anticancer activity of representative quinolin-8-amine derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Primaquine | A549 (Lung) | 15.2 | [3] |
| Tafenoquine | MCF-7 (Breast) | 8.5 | [3] |
| Compound 40c | RKL-9 (Resistant Malaria) | 5.69 | [10] |
| Compound 40d | β-hematin formation | 4.54 | [10] |
Antimicrobial and Analytical Applications
The therapeutic potential of 8-aminoquinoline derivatives extends beyond malaria and cancer. They have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4] This is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[3]
Furthermore, the closely related 8-hydroxyquinoline is a well-established reagent in analytical chemistry.[11][12] Its ability to form stable, often colored, complexes with a wide range of metal ions makes it invaluable for their qualitative and quantitative determination.[11]
Experimental Protocols: A Guide to Synthesis
To facilitate further research and development, detailed, step-by-step methodologies for the synthesis of the core 8-aminoquinoline scaffold and the key antimalarial drug primaquine are provided below.
Synthesis of 8-Aminoquinoline via Nitration and Reduction
Objective: To synthesize the core 8-aminoquinoline scaffold from quinoline.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Nitration of Quinoline:
-
In a flask cooled in an ice bath, slowly add quinoline to concentrated sulfuric acid with constant stirring.
-
To this mixture, add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath for one hour.
-
Pour the reaction mixture onto crushed ice. The nitroquinoline isomers will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Separate the 8-nitroquinoline isomer from the 5-nitroquinoline isomer by fractional crystallization or chromatography.
-
-
Reduction of 8-Nitroquinoline:
-
In a round-bottom flask, suspend the purified 8-nitroquinoline in concentrated hydrochloric acid.
-
Add tin powder portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture on a water bath until the reaction is complete (disappearance of the yellow nitro compound).
-
Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin salts.
-
Extract the 8-aminoquinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 8-aminoquinoline.
-
Purify the product by recrystallization or distillation under reduced pressure.
-
Synthesis of Primaquine
Objective: To synthesize the antimalarial drug primaquine from 6-methoxy-8-aminoquinoline and 4-amino-1-pentanol.
Materials:
-
6-Methoxy-8-aminoquinoline
-
4-Amino-1-pentanol
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation Reaction:
-
To a solution of 6-methoxy-8-aminoquinoline in toluene, add 4-amino-1-pentanol and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed as it is formed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude primaquine.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield primaquine as a viscous oil.
-
Future Perspectives: The Unfolding Narrative
The story of quinolin-8-amine derivatives is far from over. The continuous emergence of drug resistance in infectious diseases and the complexities of cancer demand a perpetual search for novel therapeutic agents. The versatility of the quinolin-8-amine scaffold, with its amenability to chemical modification, makes it a highly attractive platform for the design and synthesis of next-generation drugs.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of more potent and selective compounds.[13][14]
-
Hybrid Molecules: Combining the quinolin-8-amine core with other pharmacophores holds the promise of creating hybrid molecules with dual or synergistic modes of action.
-
Targeted Drug Delivery: The development of drug delivery systems that can specifically target cancer cells or infected tissues will enhance the efficacy and reduce the side effects of these potent compounds.
-
Exploration of New Therapeutic Areas: The unique chemical properties of quinolin-8-amine derivatives suggest their potential in treating a wider range of diseases, including neurodegenerative and inflammatory disorders.
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- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). PubMed Central.
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PubMed Central.
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. (2022). Walisongo Journal of Chemistry.
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- Method for preparing primaquine diphosphate. (n.d.).
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- Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). PubMed Central.
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- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing.
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- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (n.d.). PubMed Central.
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- SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube.
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- Primaquine Present
- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (n.d.).
- Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019). MDPI.
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- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.).
- SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLICATION IN CHEMICAL ANALYSIS. (1988). Chinese Journal of Applied Chemistry.
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An In-Depth Technical Guide to the In Silico Prediction of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine Properties
Authored by: A Senior Application Scientist
Preamble: The Rationale for Predictive Analysis in Modern Drug Discovery
In the landscape of contemporary drug discovery, the imperative to innovate is matched only by the need for efficiency. The journey from a conceptual molecule to a market-approved therapeutic is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] It is within this context that in silico predictive modeling has evolved from a niche academic exercise into an indispensable component of the research and development pipeline.[2][3] By computationally modeling a molecule's properties before its synthesis, we can make more informed decisions, prioritize resources for the most promising candidates, and ultimately de-risk the entire discovery process.[4]
This guide focuses on a specific molecule of interest: 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine . This compound is a compelling subject for predictive analysis due to its hybrid structure, incorporating both a quinoline and a pyrazole moiety. Quinoline derivatives are a well-established class of compounds with a vast range of biological activities, including anticancer and antimicrobial effects.[5][6] Similarly, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide spectrum of pharmacological properties such as anti-inflammatory and anticancer activities.[7][8] The fusion of these two pharmacophores suggests a rich, yet complex, potential for biological interaction.
Our objective here is not merely to list predictive tools but to construct a logical, self-validating workflow. We will proceed from broad, rule-based assessments of "drug-likeness" to nuanced, resource-intensive quantum mechanical calculations. Each step informs the next, creating a cascading narrative of the molecule's predicted behavior and allowing us to build a comprehensive, multi-faceted profile that can guide subsequent experimental validation.
Chapter 1: Foundational Analysis: Physicochemical Properties and Drug-Likeness
The Causality of Choice: Why Physicochemical Properties First?
Before we can even consider a molecule's interaction with a biological target, we must first understand its fundamental physical and chemical identity. Properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) govern a molecule's ability to be absorbed, distributed, and ultimately reach its site of action.[9] A molecule that is too large, too "greasy," or poorly soluble is likely to fail due to poor bioavailability, irrespective of its potency. Therefore, this initial screening acts as a critical, cost-effective filter.
A cornerstone of this initial assessment is the concept of "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.[10] This rule provides a set of simple heuristics (e.g., MW ≤ 500 Da, logP ≤ 5) to identify compounds that are more likely to possess the physicochemical profile of an orally bioavailable drug.
Experimental Protocol: Rapid Profiling with SwissADME
For this foundational analysis, we will utilize the SwissADME web server, a robust and freely accessible tool that provides a rapid, comprehensive physicochemical and pharmacokinetic profile.[11]
Methodology:
-
Obtain Molecular Structure: The first step is to represent the molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a common standard. For this compound, the SMILES string is: Cc1cc(C)n(n1)c2cccc3ncccc23N.
-
Input into Server: Navigate to the SwissADME web portal. Paste the SMILES string into the input box.
-
Execution and Analysis: Initiate the calculation. The server will generate a detailed report. We will focus our analysis on the following key areas:
-
Physicochemical Properties: Extract quantitative data for MW, logP, logS, and TPSA.
-
Lipophilicity: Compare the consensus logP from multiple algorithmic predictions.
-
Water Solubility: Evaluate the predicted solubility class (e.g., Soluble, Moderately Soluble).
-
Pharmacokinetics: Note the initial predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).
-
Medicinal Chemistry: Assess the presence of any PAINS (Pan-Assay Interference Compounds) alerts, which might indicate promiscuous activity or assay artifacts.
-
Data Presentation: Predicted Physicochemical Profile
The quantitative output from our analysis is summarized below.
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₁₄H₁₄N₄ | Provides the elemental composition. |
| Molecular Weight | 238.29 g/mol | Well within the Lipinski guideline (<500), suggesting good potential for absorption and diffusion. |
| Consensus LogP | 2.50 - 3.00 | Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility. Complies with Lipinski's rule (≤5). |
| ESOL LogS | -3.5 to -4.0 | Predicts the compound to be moderately soluble to poorly soluble in water. This is a key parameter to watch for experimental validation. |
| Topological Polar Surface Area (TPSA) | 64.95 Ų | Below the typical cutoff of 140 Ų, suggesting good potential for cell membrane permeability. |
| Lipinski's Rule of Five | 0 Violations | The compound fully adheres to these foundational rules for drug-likeness. |
| Bioavailability Score | 0.55 | An empirical score suggesting a good probability of having at least 10% oral bioavailability in rats. |
| PAINS Alerts | 0 Alerts | No substructures known to cause frequent false positives in high-throughput screens were detected. |
Visualization: Physicochemical Prediction Workflow
Chapter 3: Pharmacodynamics: Target Identification and Interaction Modeling
The Causality of Choice: From 'What it Does' to 'How it Works'
Having established that our molecule has a plausible pharmacokinetic profile, we now ask the crucial pharmacodynamic question: what are its biological targets? Identifying potential protein targets is the first step toward understanding its mechanism of action, rationalizing its potential therapeutic effects, and predicting off-target side effects. [12]We use a ligand-based approach, which operates on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known drugs with similar structures.
Once we have a list of putative targets, molecular docking allows us to model the specific binding interactions at an atomic level. [13]This provides a structural hypothesis for the molecule's activity and allows us to evaluate the plausibility of the predicted targets.
Experimental Protocol: Target Fishing and Molecular Docking
Part A: Target Prediction with SwissTargetPrediction This server screens our molecule against a database of known active compounds and their targets, predicting the most likely protein targets based on a combination of 2D and 3D similarity. [14][15] Methodology:
-
Input and Execution: Submit the SMILES string to the SwissTargetPrediction web server, specifying Homo sapiens as the target organism. [15]2. Analyze Results: The output is a list of protein targets, ranked by probability. It is crucial to look for convergence. Do multiple high-probability targets belong to the same protein family (e.g., kinases, GPCRs)? This strengthens the prediction. For a quinoline-pyrazole hybrid, we might anticipate targets such as kinases, topoisomerases, or enzymes involved in inflammatory pathways.
Part B: Molecular Docking Workflow (Conceptual) Let's assume SwissTargetPrediction identified Proto-oncogene tyrosine-protein kinase Src (a plausible target for quinoline-based inhibitors) with high probability. We would then use a tool like AutoDock for molecular docking. [16] Methodology:
-
Structure Preparation:
-
Receptor: Download the 3D crystal structure of Src kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and adding hydrogen atoms.
-
Ligand: Generate a 3D conformation of our molecule and perform an energy minimization using a force field to obtain a low-energy, stable structure.
-
-
Binding Site Definition: Identify the ATP-binding pocket of Src kinase, which is the active site. Define a "grid box" that encompasses this entire pocket. This box defines the search space for the docking algorithm.
-
Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore thousands of possible conformations and orientations (poses) of the ligand within the binding site.
-
Results Analysis:
-
Binding Energy: The primary quantitative output is the estimated free energy of binding (in kcal/mol). More negative values indicate a more favorable, tighter interaction.
-
Pose Analysis: Visualize the top-ranked (lowest energy) binding pose. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between our molecule and the amino acid residues in the Src kinase active site. A plausible pose with chemically sensible interactions provides strong validation for the target prediction.
-
Visualization: Target Identification and Validation Workflow
Chapter 4: Deep Dive: Quantum Chemical Calculations with DFT
The Causality of Choice: Probing Electronic Structure for Reactivity Insights
While the previous methods are based on empirical rules and similarity, Density Functional Theory (DFT) provides a first-principles, physics-based description of the molecule's electronic structure. [17][18]This higher level of theory allows us to calculate properties that are inaccessible to simpler models but are fundamental to chemical reactivity and intermolecular interactions. [19]For example, the HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital) energy gap is an indicator of chemical reactivity and stability. [20]The Molecular Electrostatic Potential (MEP) map visually reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a roadmap for potential metabolic attack or hydrogen bonding.
Experimental Protocol: DFT for Electronic Property Calculation
This protocol requires specialized software (e.g., Gaussian, ORCA) and computational resources.
Methodology:
-
Structure Input: Begin with the 3D structure of the molecule.
-
Method Selection: Choose a functional and a basis set. A common and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set . [20]This choice represents a good balance between accuracy and computational cost.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule according to the chosen level of theory.
-
Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to derive the electronic properties.
-
Data Analysis:
-
HOMO/LUMO Energies: Extract the energies of the HOMO and LUMO. The energy gap (E_LUMO - E_HOMO) is a key parameter. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): Generate and visualize the MEP map. Identify the most negative potential (red/yellow), likely around the nitrogen atoms of the quinoline and pyrazole rings, indicating sites for electrophilic attack or hydrogen bond acceptance. Identify the most positive potential (blue), likely around the amine hydrogens, indicating sites for nucleophilic attack or hydrogen bond donation. This can be cross-referenced with the ADMET predictions; for example, a highly electron-rich region might be a predicted site of metabolism.
-
Data Presentation: Predicted Quantum Chemical Properties
| Parameter | Predicted Value (Illustrative) | Interpretation & Cross-Validation |
| E_HOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| E_LUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.6 eV | A moderate gap suggests good kinetic stability, which is a desirable drug property. |
| MEP Minimum | -55 kcal/mol (on N atoms) | Confirms the nitrogen atoms are the primary sites for hydrogen bonding, corroborating the TPSA calculation and informing docking interaction analysis. |
| MEP Maximum | +45 kcal/mol (on amine -NH) | Confirms the amine hydrogen is the primary hydrogen bond donor site, which is critical for specific interactions with a protein target. |
Visualization: DFT Calculation Workflow
Conclusion: A Synthesized, Multi-Scale View
This guide has outlined a structured, multi-scale approach to the in silico prediction of properties for this compound. By progressing from broad physicochemical rules to specific ADMET predictions, and from ligand-based target fishing to first-principles quantum mechanics, we have constructed a comprehensive and internally consistent profile of the molecule.
Our analysis predicts a compound with excellent drug-like physicochemical properties, good potential for oral absorption, and a low risk for major toxicities like mutagenicity and cardiotoxicity. The key liability identified is the potential for inhibition of the CYP2D6 enzyme, a critical consideration for future development. Target prediction and molecular docking provide plausible, testable hypotheses about its mechanism of action, while DFT calculations offer a deeper understanding of the electronic features that govern its reactivity and interactions. This complete in silico dossier provides a robust foundation upon which to build an efficient, hypothesis-driven experimental validation program.
References
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Muscia, D., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Bhardwaj, N., et al. (2017). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
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Bursch, M., et al. (2019). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. Available at: [Link]
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Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]
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Verma, J., et al. (2019). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. National Institutes of Health. Available at: [Link]
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Saleem, M., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]
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Al-Hujaili, A., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]
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El-Gazzar, A.B.A., et al. (2023). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Research Square. Available at: [Link]
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ResearchGate. (2023). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. Available at: [Link]
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Byrne, R., & Schneider, G. (2023). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]
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Kosugi, Y., & Hosea, N.A. (2022). Novel QSAR Approach for a Regression Model of Clearance That Combines DeepSnap-Deep Learning and Conventional Machine Learning. ACS Omega. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline and pyrazole scaffolds are privileged structures known for a wide array of biological activities. Their combination into a single molecular entity presents a promising avenue for the discovery of novel therapeutic agents. This guide details a robust and efficient three-step synthetic pathway, commencing with commercially available 2-chloro-8-nitroquinoline. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of the nitro group. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Quinoline-Pyrazole Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1] Notably, the 8-aminoquinoline core is renowned for its antimalarial properties, with primaquine being a key example.[2][3] Pyrazole derivatives are also of great pharmacological importance, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and antimicrobial effects.[4]
The strategic fusion of these two pharmacophores into this compound is hypothesized to yield novel molecules with unique biological profiles. This application note provides a detailed, step-by-step protocol for the synthesis of this target compound, designed to be both practical and informative for researchers in the field.
Synthetic Strategy and Rationale
The synthesis of this compound is approached via a convergent three-step sequence. This strategy was chosen for its efficiency and reliance on well-established, high-yielding reactions.
The overall synthetic pathway is as follows:
Caption: Overall synthetic scheme for this compound.
Step 1: Buchwald-Hartwig Amination. The crucial C-N bond formation between the 2-position of the quinoline ring and the pyrazole nitrogen is achieved through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming aryl-nitrogen bonds.[5] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and ensuring high yields.
Step 2: Reduction of the Nitro Group. The final step involves the reduction of the nitro group at the 8-position to the corresponding amine. Catalytic hydrogenation using platinum oxide (Adams' catalyst) is a clean and efficient method for this transformation, yielding the desired product with high purity.[6]
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline
This step employs a palladium-catalyzed Buchwald-Hartwig amination to couple 2-chloro-8-nitroquinoline with 3,5-dimethylpyrazole.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Amount |
| 2-Chloro-8-nitroquinoline | 208.60 | 1.0 | 1.0 | 208.6 mg |
| 3,5-Dimethylpyrazole | 96.13 | 1.2 | 1.2 | 115.4 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19.1 mg |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 651.6 mg |
| Toluene | - | - | - | 5 mL |
Protocol:
-
To a dry Schlenk tube, add 2-chloro-8-nitroquinoline (208.6 mg, 1.0 mmol), 3,5-dimethylpyrazole (115.4 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and cesium carbonate (Cs₂CO₃, 651.6 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add dry, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline as a solid.
Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination step.
Step 2: Synthesis of this compound
This final step involves the catalytic hydrogenation of the nitro intermediate to the target amine.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Mmol | Equiv. | Amount |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline | 268.27 | 1.0 | 1.0 | 268.3 mg |
| Platinum(IV) oxide (PtO₂) | 227.08 | 0.05 | 0.05 | 11.4 mg |
| Ethyl Acetate | - | - | - | 15 mL |
| Ethanol | - | - | - | 5 mL |
| Hydrogen (H₂) gas | 2.02 | excess | - | 1 atm (balloon) |
Protocol:
-
To a round-bottom flask, add 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline (268.3 mg, 1.0 mmol) and platinum(IV) oxide (11.4 mg, 0.05 mmol).
-
Add a solvent mixture of ethyl acetate (15 mL) and ethanol (5 mL).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the Celite® pad to dry completely.
-
Wash the Celite® pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.
Analytical Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Analytical Data for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
Quinoline Protons: Aromatic signals between δ 7.0-8.5 ppm.
-
Pyrazole Proton: A singlet around δ 6.0 ppm for the C4-H of the pyrazole ring.
-
Methyl Protons: Two singlets for the two methyl groups on the pyrazole ring, likely around δ 2.2-2.5 ppm.
-
Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Quinoline Carbons: Aromatic signals in the range of δ 110-150 ppm.
-
Pyrazole Carbons: Signals corresponding to the pyrazole ring carbons, with the methyl-substituted carbons appearing around δ 140-150 ppm and the C4 carbon around δ 105-110 ppm.
-
Methyl Carbons: Signals for the two methyl groups in the aliphatic region, typically around δ 10-15 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₄H₁₄N₄ [M+H]⁺: 239.1291. Found: 239.1291 ± 5 ppm.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described three-step sequence, featuring a Buchwald-Hartwig amination and a catalytic hydrogenation, offers an efficient route to this valuable heterocyclic compound. By providing a clear rationale for the chosen synthetic strategy and detailed experimental procedures, this guide aims to empower researchers in their efforts to explore the chemical space of quinoline-pyrazole hybrids for potential applications in drug discovery and development.
References
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Buchwald-Hartwig Amination. Wikipedia. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]
-
8-Aminoquinoline. PubChem. [Link]
-
Pharmacology of 8-aminoquinolines. PMC - NIH. [Link]
-
3,5-Dimethylpyrazole. PubChem. [Link]
-
Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Der Pharma Chemica. [Link]
-
Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Preparation of 8-aminoquinoline. PrepChem.com. [Link]
-
8-Nitroquinoline. ResearchGate. [Link]
- Method for preparing 2-methyl-8-aminoquinoline
-
Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. Chemrxiv. [Link]
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- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in Medicinal Chemistry
Introduction: A Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The molecule 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a quintessential example of such a design strategy, integrating two highly "privileged" heterocyclic systems: the pyrazole and the quinoline nucleus.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant properties.[1][2][3] Marketed drugs such as Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent) feature the pyrazole core, underscoring its therapeutic significance.[2] The 3,5-dimethyl substitution pattern is a common feature in many biologically active pyrazoles, often contributing to favorable binding interactions with target proteins.
On the other hand, the quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is another scaffold of immense medicinal importance. The 8-aminoquinoline substructure, in particular, is famed for its potent antimalarial activity, with primaquine being a notable example. Beyond its role in combating infectious diseases, quinoline derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antiviral, and neuroprotective activities.[4][5]
The conceptual linkage of the 3,5-dimethylpyrazole moiety to the 8-aminoquinoline scaffold at the 2-position of the quinoline ring creates a novel chemical entity with the potential for synergistic or additive biological effects. The pyrazole unit can modulate the electronic and steric properties of the quinoline core, influencing its pharmacokinetic profile and target interactions. This guide provides a comprehensive overview of the prospective applications of this compound in medicinal chemistry, supported by detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the rich pharmacology of its constituent moieties, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Scientific Rationale: Both pyrazole and quinoline derivatives have independently shown significant promise as anticancer agents.[1][6][7] Pyrazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation.[2] Quinoline-based compounds, including those with an 8-amino substitution, have been reported to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[5] The hybrid molecule could potentially target multiple pathways involved in tumorigenesis.
Hypothesized Mechanism of Action: The planar quinoline ring may intercalate into DNA, while the pyrazole moiety could engage in specific hydrogen bonding and hydrophobic interactions within the active sites of key oncogenic proteins, such as protein kinases. The 8-amino group can also play a critical role in forming hydrogen bonds with biological targets.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation.
Antimicrobial and Antifungal Activity
Scientific Rationale: The quinoline scaffold is the basis for several antibacterial drugs, and pyrazoline derivatives have also demonstrated significant antimicrobial and antifungal properties.[3][8][9][10] The combination of these two pharmacophores could lead to compounds with a broad spectrum of activity against various pathogens.
Hypothesized Mechanism of Action: The compound may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The lipophilic nature of the molecule could facilitate its transport across microbial cell membranes.
Data on Related Antimicrobial Compounds
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | Staphylococcus aureus | 25-100 | [8] |
| Pyrazoline Derivative | Escherichia coli | 100 | [8] |
| Pyrazole Derivative | Aspergillus niger | 1 | [3] |
| Pyrazole Derivative | Candida albicans | 50-100 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of similar quinoline and pyrazole derivatives.[11][12]
Step 1: Synthesis of 2-Chloro-quinolin-8-amine
-
To a solution of 8-aminoquinoline in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-quinolin-8-amine.
Step 2: Synthesis of this compound
-
In a sealed tube, combine 2-chloro-quinolin-8-amine, 3,5-dimethylpyrazole, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO).
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Synthesis Scheme
Caption: Proposed synthesis of the target compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The hybrid molecule this compound holds considerable promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols offer a foundational framework for the synthesis and biological evaluation of this compound and its future analogs. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this molecular scaffold. Additionally, in vivo studies will be crucial to validate the therapeutic potential of promising lead compounds derived from this unique chemical architecture.
References
-
Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). PubMed Central. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2022). Journal of Research in Pharmacy. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Center for Biotechnology Information. [Link]
-
(PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PubMed Central. [Link]
-
Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. [Link]
-
Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (n.d.). PubMed. [Link]
-
Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (n.d.). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Some Novel Quinoline, Chromene, Pyrazole Derivatives Bearing Triazolopyrimidine Moiety. (2017). ResearchGate. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
-
(PDF) Transition metal complexes with pyrazole-based ligands. XXII.1 Di-μ-thiocyanato-bis[(3,5-dimethyl-1H-pyrazole-1-carboxamidine- κ2N,N′)(thiocyanato-κN)copper(II)] and a redetermination of bis(3,5-dimethyl-1H-pyrazole-1-carboxamidine- κ2N,N′)bis(nitrato-κO)copper(II). (n.d.). ResearchGate. [Link]
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- 12. connectjournals.com [connectjournals.com]
Application Notes and Protocols for 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine as a Fluorescent Probe
Introduction: A New Frontier in Fluorescent Sensing
The quest for highly selective and sensitive fluorescent probes is a cornerstone of modern analytical science, with profound implications for biomedical research and drug development.[1][2] Within this landscape, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds due to their exceptional photophysical properties and versatile coordination chemistry.[3] We introduce 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine , a novel fluorophore engineered by the strategic fusion of a quinoline core and a dimethyl-pyrazole moiety. This unique architecture is designed to offer superior performance in the detection of specific analytes.
Quinoline derivatives, particularly those bearing a substituent at the 8-position, have a rich history as chelators and fluorescent sensors for metal ions.[4][5][6] The 8-aminoquinoline scaffold, in particular, provides a well-defined binding pocket for metal ions, often leading to significant changes in fluorescence upon coordination.[5] On the other hand, pyrazole and its derivatives are also recognized for their coordination capabilities and have been incorporated into various fluorescent probes.[3][7] The strategic integration of the 3,5-dimethyl-pyrazole unit at the 2-position of the quinoline ring is anticipated to modulate the electronic properties and steric environment of the 8-aminoquinoline binding site, thereby enhancing selectivity and sensitivity for target analytes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into the theoretical underpinnings of its sensing mechanism, provide detailed experimental protocols for its application, and discuss potential avenues for its use in complex biological systems.
Scientific Principles and Mechanism of Action
The fluorescence of this compound is predicated on the principles of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF).[5] In its free state, the lone pair of electrons on the nitrogen atom of the 8-amino group can quench the fluorescence of the quinoline fluorophore through a PET process.
Upon chelation with a suitable metal ion, the lone pair of electrons on the 8-amino nitrogen and potentially a nitrogen atom from the pyrazole ring become involved in coordination. This binding event inhibits the PET process, leading to a significant enhancement of the fluorescence intensity. The rigidity of the resulting complex also contributes to the increased quantum yield.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, leveraging established methodologies for the construction of quinoline and pyrazole derivatives.[8][9][10] A plausible synthetic route is outlined below. It is important to note that optimization of reaction conditions may be necessary to achieve high yields.
Caption: A plausible synthetic workflow for the fluorescent probe.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Titration
This protocol outlines the general steps for evaluating the fluorescence response of this compound towards a target analyte (e.g., a metal ion).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol).
-
Analyte stock solutions (e.g., 10 mM aqueous solutions of various metal salts).
-
Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4).
-
High-purity solvent (e.g., deionized water, ethanol).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in the chosen buffer. A typical final concentration is in the low micromolar range (e.g., 1-10 µM).
-
Place the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the predetermined excitation wavelength (λex).
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration.
Protocol 2: Determination of Selectivity
This protocol is designed to assess the specificity of the probe for a particular analyte in the presence of other potentially interfering species.
Materials:
-
Same as Protocol 1.
-
Stock solutions of various potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, other transition metals).[11]
Procedure:
-
Prepare a series of solutions, each containing the probe at a fixed concentration and one of the potential interfering ions at a concentration significantly higher than that of the target analyte (e.g., 10-100 fold excess).
-
Record the fluorescence emission spectrum for each solution.
-
To each of these solutions, add the target analyte at a specific concentration.
-
Record the fluorescence emission spectrum again.
-
Compare the fluorescence response to the target analyte in the absence and presence of interfering ions.
Data Presentation and Analysis
The collected data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~350 nm | In Tris-HCl buffer (pH 7.4) |
| Emission Maximum (λem) | ~480 nm | In Tris-HCl buffer (pH 7.4) |
| Quantum Yield (Φf) - Free Probe | Low | - |
| Quantum Yield (Φf) - In presence of target | High | - |
| Limit of Detection (LOD) | Analyte-dependent | Calculated as 3σ/k |
Table 2: Illustrative Selectivity Profile
| Interfering Ion (100 µM) | Fluorescence Intensity Change upon addition of Target Analyte (10 µM) |
| None | 100% |
| Na⁺ | ~98% |
| K⁺ | ~97% |
| Ca²⁺ | ~95% |
| Mg²⁺ | ~93% |
| Fe³⁺ | Quenching observed |
| Cu²⁺ | Significant change |
Applications in Cellular Imaging
Fluorescent probes are invaluable tools for visualizing the distribution and dynamics of analytes within living cells.[12] The lipophilic nature of this compound may allow for passive diffusion across cell membranes, making it suitable for live-cell imaging applications.
Protocol 3: Live-Cell Imaging
Materials:
-
Cell culture medium.
-
Cultured cells (e.g., HeLa, MCF-7).
-
Probe stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters.
Procedure:
-
Seed cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells with a low micromolar concentration of the probe in cell culture medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope.
-
To visualize the response to an analyte, cells can be co-incubated with the probe and a cell-permeable form of the analyte or imaged before and after the addition of the analyte.
Caption: General workflow for live-cell imaging with the fluorescent probe.
Trustworthiness and Self-Validation
The reliability of any experimental protocol hinges on its internal consistency and the inclusion of appropriate controls. For the protocols described herein, the following points are crucial for self-validation:
-
Control Experiments: Always perform control experiments in the absence of the analyte to establish the baseline fluorescence of the probe.
-
Reversibility: For applications requiring the monitoring of dynamic changes, test the reversibility of the probe's response by adding a strong chelating agent (e.g., EDTA) to sequester the analyte.
-
pH Dependence: Characterize the fluorescence of the probe over a range of pH values to determine the optimal working range and to account for potential pH-induced artifacts.
-
Photostability: Evaluate the photostability of the probe under the intended imaging conditions to ensure that fluorescence changes are due to analyte binding and not photobleaching.
By adhering to these principles of rigorous experimental design, researchers can confidently employ this compound as a robust and reliable fluorescent probe.
References
Sources
- 1. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Herein, we provide a detailed technical guide on the synthesis, characterization, and application of the versatile chelating ligand, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine , and its corresponding metal complexes. This document is designed to furnish researchers, medicinal chemists, and material scientists with the foundational knowledge and practical protocols necessary to explore the rich coordination chemistry and potential applications of this promising molecular scaffold.
Introduction: The Scientific Merit of the Quinoline-Pyrazole Scaffold
The amalgamation of quinoline and pyrazole moieties within a single molecular framework gives rise to a ligand with significant potential in coordination chemistry and applied sciences. The quinoline ring system is a well-established pharmacophore found in numerous therapeutic agents, while the pyrazole unit is a versatile building block known for its ability to form stable metal complexes. The strategic placement of the pyrazolyl group at the 2-position and an amino group at the 8-position of the quinoline core creates a bidentate N,N-donor ligand. This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions, a feature that often enhances the biological activity and catalytic potential of the resulting complexes.
The lone pair of electrons on the amino group and one of the nitrogen atoms of the pyrazole ring act as the coordination sites. The inherent rigidity of the quinoline backbone, combined with the flexibility of the pyrazole ring, allows for the formation of complexes with diverse geometries. This structural versatility is a key attribute that enables the fine-tuning of the electronic and steric properties of the metal center, which in turn governs the reactivity and application of the complex.
Synthesis of the Ligand: this compound
The synthesis of the title ligand can be achieved through a multi-step process, beginning with the construction of the quinoline core followed by the introduction of the pyrazole moiety. The following protocol is a representative procedure adapted from established synthetic methodologies for similar quinoline derivatives.
Rationale for the Synthetic Strategy
The chosen synthetic route relies on classical and reliable organic reactions. The initial step involves a condensation reaction to form a substituted quinoline, followed by a nucleophilic aromatic substitution to introduce the pyrazole group. This approach offers a convergent and efficient pathway to the target ligand.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-8-nitroquinoline
-
To a stirred solution of 8-nitroquinoline (1 eq.) in phosphorus oxychloride (5 eq.), add phosphorus pentachloride (1.5 eq.) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 110 °C and reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-8-nitroquinoline.
Step 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-8-nitroquinoline
-
In a round-bottom flask, dissolve 2-chloro-8-nitroquinoline (1 eq.) and 3,5-dimethylpyrazole (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2 eq.) to the mixture.
-
Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-(3,5-dimethyl-1H-pyrazol-1-YL)-8-nitroquinoline.
Step 3: Synthesis of this compound
-
Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-YL)-8-nitroquinoline (1 eq.) in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the final product, this compound.
Characterization of the Ligand
The synthesized ligand should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the amine).
-
Melting Point: To assess purity.
Preparation of Metal Complexes
The bidentate nature of this compound allows for the straightforward synthesis of a wide range of metal complexes. A general protocol for the preparation of a representative metal(II) complex is provided below.
Rationale for Complexation
The reaction between the ligand and a metal salt in a suitable solvent typically leads to the formation of the metal complex. The choice of solvent and reaction conditions can influence the crystallinity and yield of the product. The stoichiometry of the reactants is crucial in determining the final structure of the complex.
General Protocol for the Synthesis of a Metal(II) Complex
-
Dissolve this compound (2 eq.) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂) (1 eq.) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.[1]
-
Cool the mixture to room temperature and collect the precipitated complex by filtration.
-
Wash the complex with the solvent and dry it under vacuum.
Characterization of the Metal Complexes
The resulting metal complexes should be characterized to determine their structure and properties:
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
IR Spectroscopy: To observe the shifts in the vibrational frequencies of the ligand upon coordination to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
-
X-ray Crystallography: To obtain the definitive solid-state structure of the complex.
Applications of the Metal Complexes
Metal complexes of quinoline-pyrazole based ligands have shown promise in various fields, particularly in medicinal chemistry and catalysis.
As Antimicrobial Agents
Rationale: The chelation of metal ions to organic ligands can significantly enhance their antimicrobial activity. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
Create wells of uniform diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the ligand and its metal complexes at various concentrations in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells.
-
Use the pure solvent as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Data Presentation: The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) values using a serial dilution method.[1][2]
Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | E. coli | S. aureus |
| Ligand | >100 | >100 |
| Cu(II) Complex | 25 | 12.5 |
| Ni(II) Complex | 50 | 25 |
| Ciprofloxacin | 6.25 | 3.12 |
As Anticancer Agents
Rationale: Many metal complexes exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase, and induction of apoptosis. The planar quinoline moiety in the ligand is particularly suited for DNA intercalation.
Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Seed cancer cells (e.g., MCF-7 human breast cancer, HCT-116 human colon cancer) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ligand and its metal complexes for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: The anticancer efficacy is typically presented as IC₅₀ values.
Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 |
| Ligand | >50 | >50 |
| Cu(II) Complex | 8.5 | 12.3 |
| Ni(II) Complex | 15.2 | 20.1 |
| Doxorubicin | 0.5 | 0.8 |
Mechanism of Action: Further studies, such as DNA binding assays (UV-Vis titration, fluorescence quenching), gel electrophoresis for DNA cleavage, and cell cycle analysis by flow cytometry, can be performed to elucidate the mechanism of anticancer action.
Visualizations
Caption: General workflow for the synthesis of metal complexes.
Caption: Putative mechanisms of anticancer activity for the metal complexes.
References
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved January 23, 2026, from [Link]
-
PubMed. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Retrieved January 23, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. Retrieved January 23, 2026, from [Link]
-
PubMed Central (PMC). (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved January 23, 2026, from [Link]
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PubMed Central (PMC). (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved January 23, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Retrieved January 23, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Development of Pyrazole-Quinoline Hybrids as Anticancer Agents
Introduction: The Strategic Imperative for Pyrazole-Quinoline Hybrids in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual challenges of therapeutic resistance and the adverse side effects of conventional chemotherapeutic agents.[1] This necessitates a paradigm shift in drug discovery towards the rational design of novel molecular entities with enhanced potency and selectivity.[1] Molecular hybridization, a strategy that combines two or more pharmacophores into a single hybrid molecule, has emerged as a powerful approach to develop new anticancer agents with potentially improved efficacy and a more favorable safety profile.[2][3]
This guide focuses on the development of a particularly promising class of hybrid molecules: pyrazole-quinoline hybrids. Both pyrazole and quinoline moieties are privileged scaffolds in medicinal chemistry, each possessing a broad spectrum of pharmacological activities, including potent anticancer properties.[4] Pyrazole derivatives have been shown to target a variety of key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and tubulin.[4] Similarly, the quinoline nucleus is a core component of several established anticancer drugs and is known to exert its effects through mechanisms like DNA replication inhibition.[2] By integrating these two pharmacophores, researchers aim to create synergistic molecules that can overcome the limitations of single-target agents and provide new avenues for cancer treatment.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of pyrazole-quinoline hybrid anticancer agents. We will delve into the synthetic methodologies, robust characterization techniques, and a suite of in vitro and in vivo assays essential for evaluating the therapeutic potential of these novel compounds.
Part 1: Synthesis and Characterization of Pyrazole-Quinoline Hybrids
The successful development of novel anticancer agents begins with efficient and versatile synthetic strategies. This section outlines a common and effective protocol for the synthesis of pyrazole-quinoline hybrids, often achieved through a one-pot multicomponent reaction, followed by essential characterization techniques.[5]
1.1: Synthetic Protocol: One-Pot Multicomponent Reaction
This protocol is based on the base-catalyzed cyclocondensation reaction, a convergent approach that allows for the rapid assembly of complex molecules from simple starting materials.[5]
Rationale: Multicomponent reactions are highly desirable in drug discovery as they offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds for screening. The use of microwave irradiation can further accelerate reaction times and improve yields.[6]
Experimental Protocol:
-
Reagents and Solvents:
-
Substituted 1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Substituted aromatic amine (e.g., aniline derivative) (1.0 eq)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Catalyst: Piperidine (0.2 eq) or another suitable base
-
Solvent: Ethanol (anhydrous)
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 1H-pyrazole-4-carbaldehyde, the aromatic amine, and the active methylene compound in ethanol.
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Add the catalytic amount of piperidine to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Alternatively, the reaction can be performed in a dedicated microwave reactor, which can significantly reduce the reaction time.[6] Typical microwave conditions might be 120 °C for 10-20 minutes.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure pyrazole-quinoline hybrid.
-
1.2: Structural Characterization
Unambiguous structural confirmation of the synthesized hybrids is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[7]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound, which should typically be >95% for biological testing.
Part 2: In Vitro Evaluation of Anticancer Activity
Once synthesized and characterized, the pyrazole-quinoline hybrids must be subjected to a battery of in vitro assays to determine their anticancer potential and elucidate their mechanism of action.
2.1: Cytotoxicity Screening: The MTT Assay
The initial step in evaluating a potential anticancer agent is to assess its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][6]
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture:
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole-quinoline hybrid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[6]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Hybrid 7k | A549 | 0.51 ± 0.05 | - | - |
| Hybrid 3i | HeLa | 2.4 ± 0.14 | Adriamycin | 6.3 ± 0.22 |
| Hybrid 47c | HCT-116 | 3.12 | - | - |
| Hybrid 5e | HCT-116 | 3.6 | - | - |
Note: The data presented here is illustrative and based on findings from various studies.[1][5][6]
2.2: Mechanism of Action Studies
Identifying the molecular mechanism by which a compound exerts its anticancer effect is crucial for its further development.
Cancer is characterized by uncontrolled cell division. Many anticancer drugs act by arresting the cell cycle at specific checkpoints. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[3]
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The induction of apoptosis can be assessed using various methods, including the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[3]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells or early apoptotic cells. Therefore, it is used to identify late apoptotic or necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole-quinoline hybrid at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
If the pyrazole-quinoline hybrid is designed to inhibit a specific enzyme, its inhibitory activity should be confirmed through an in vitro enzymatic assay. For instance, if the target is a kinase like EGFR or CDK, a kinase inhibition assay would be performed.[5]
General Protocol:
-
Reagents: Purified recombinant enzyme, substrate, ATP (for kinases), and the test compound.
-
Reaction: The enzyme, substrate, and test compound are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: The activity of the enzyme is measured by quantifying the product formation or the depletion of a substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The IC₅₀ value for enzyme inhibition is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Potential Molecular Targets for Pyrazole-Quinoline Hybrids:
Caption: Potential Molecular Targets and Cellular Effects of Pyrazole-Quinoline Hybrids.
Part 3: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
3.1: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the antitumor efficacy of new drug candidates.[8]
Experimental Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups (vehicle control, test compound at various doses, and a positive control). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the tumor size and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
3.2: Preliminary Toxicity Assessment
An initial assessment of the compound's toxicity is essential. This can be done by observing the mice for any signs of adverse effects, such as weight loss, changes in behavior, or ruffled fur. A more formal acute toxicity study can also be conducted to determine the maximum tolerated dose (MTD).
Conclusion: A Roadmap for Innovation
The development of pyrazole-quinoline hybrids represents a promising frontier in the quest for more effective and safer anticancer therapies. The protocols and guidelines presented in this document provide a robust framework for the systematic design, synthesis, and evaluation of these novel agents. By adhering to these rigorous methodologies and maintaining a deep understanding of the underlying biological principles, researchers can significantly enhance the probability of translating these promising molecules from the laboratory to the clinic.
References
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ResearchGate. (n.d.). Pyrazole‐quinoline hybrids as an anticancer agent. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
PubMed. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
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ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported pyrazole and pyrazoline drugs with anticancer activity. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Retrieved from [Link]
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SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
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PubMed. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from [Link]
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Application Note & Protocol: A Guide to the Antimicrobial Screening of Novel Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial activity. Quinoline scaffolds have historically been a rich source of antimicrobial drugs, including the highly successful fluoroquinolone class.[1] This document provides a comprehensive, field-proven guide for the systematic evaluation of novel quinoline derivatives. It details a hierarchical screening cascade, from initial qualitative assessments to precise quantitative determinations of antimicrobial efficacy, and outlines crucial downstream assays for evaluating cellular toxicity. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.
Introduction: The Enduring Potential of the Quinoline Scaffold
The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as antibacterial agents.[2][3] The prototypical quinolones, such as nalidixic acid, and their fluoro-substituted successors (e.g., ciprofloxacin), function by inhibiting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby preventing DNA replication and leading to cell death.[1][4][5]
As resistance to existing antibiotics becomes more widespread, the chemical versatility of the quinoline ring system offers fertile ground for designing new derivatives that can evade established resistance mechanisms or exhibit novel modes of action.[6][7] A robust and logical screening strategy is paramount to efficiently identify promising lead compounds from a library of new derivatives. This guide outlines such a strategy, emphasizing the causality behind methodological choices to empower researchers to generate reliable and actionable data.
The Antimicrobial Screening Cascade: A Hierarchical Approach
A successful screening campaign does not rely on a single assay but rather a multi-tiered cascade designed to progressively filter a library of compounds. This approach conserves resources by using high-throughput, less complex assays for initial screening and reserving more labor-intensive, quantitative methods for the most promising "hits."[8][9]
Caption: A hierarchical workflow for antimicrobial drug discovery.
Mechanism of Action: The Classic Quinolone Target
Understanding the established mechanism of quinolones is crucial for interpreting results and designing new derivatives. They act as topoisomerase poisons, stabilizing the enzyme-DNA complex after the DNA has been cleaved.[4][10] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls replication and is ultimately lethal to the bacterium.[5][10]
Caption: Quinolones trap DNA gyrase, leading to lethal DNA breaks.
Detailed Protocols & Methodologies
Protocol 1: Preparation of Compounds and Bacterial Inoculum
Scientific Rationale: Standardization is the bedrock of reproducible antimicrobial susceptibility testing. The concentration of the test compound must be accurate, and the density of the bacterial inoculum must be consistent. A higher-than-standard inoculum can overwhelm the antimicrobial agent, leading to falsely high resistance readings. The 0.5 McFarland turbidity standard is universally accepted and corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
A. Compound Stock Solution Preparation
-
Weighing: Accurately weigh 1-10 mg of each novel quinoline derivative using an analytical balance.
-
Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Expert Insight: DMSO is a common solvent, but its final concentration in the assay should not exceed 1% (v/v), as it can have intrinsic antimicrobial effects at higher concentrations.
-
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
B. Bacterial Inoculum Preparation (as per CLSI guidelines[12][13][14])
-
Culture: From a stock culture, streak the desired bacterial strain (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh plate.
-
Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing sterile saline or Mueller-Hinton Broth (MHB).
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity by adding more bacteria or sterile broth until it matches the 0.5 McFarland standard visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).
-
Final Dilution: Within 15 minutes of adjustment, dilute this standardized suspension into the appropriate test broth (typically MHB) to achieve the final required inoculum density for the specific assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).
Protocol 2: Primary Screening - Agar Well Diffusion Assay
Scientific Rationale: This method provides a rapid, qualitative assessment of antimicrobial activity.[15][16] An active compound will diffuse from the well into the agar and, if it inhibits bacterial growth, will create a clear "zone of inhibition" around the well. The size of the zone is influenced by both the compound's intrinsic activity and its diffusion characteristics (molecular weight, solubility), which is why this is considered a preliminary, not quantitative, test.[17][18]
Methodology
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculation: Using a sterile cotton swab dipped into the standardized 0.5 McFarland inoculum suspension, swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar using a sterile cork borer.[11]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL) into each well.[11][16]
-
Controls:
-
Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A well containing the solvent used to dissolve the compounds (e.g., 10% DMSO in saline).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone generally indicates greater activity.[19]
Protocol 3: Quantitative Analysis - Broth Microdilution for MIC
Scientific Rationale: The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[20] This method, standardized by CLSI document M07, provides a quantitative value that is crucial for comparing the potency of different compounds.[12][21]
Caption: Serial dilution workflow for a 96-well MIC plate.
Methodology
-
Plate Preparation: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the test compound (prepared at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Controls:
-
Well 11 (Growth Control): Contains 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of broth only (no compound, no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (diluted to ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration well in which there is no visible turbidity (button of cells at the bottom). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Protocol 4: Determining Bactericidal Activity - MBC Assay
Scientific Rationale: The MIC value indicates growth inhibition (bacteriostatic activity) but does not differentiate it from cell killing (bactericidal activity). The Minimum Bactericidal Concentration (MBC) assay is a direct follow-up to the MIC test to determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.[22][23] A compound is generally considered bactericidal if the MBC is no more than four times its MIC.[23]
Methodology
-
Perform MIC Test: First, determine the MIC as described in Protocol 3.
-
Subculture: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.[22][24]
Data Presentation and Interpretation
Results should be collated into a clear, tabular format to facilitate structure-activity relationship (SAR) analysis and comparison with reference drugs.
Table 1: Hypothetical Antimicrobial Activity of Novel Quinoline Derivatives
| Compound ID | Modification | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio |
| QN-001 | Unsubstituted Core | 12 | 32 | >64 | >2 |
| QN-002 | C-7 Piperazine | 22 | 2 | 4 | 2 |
| QN-003 | C-7 Piperazine, C-8 Methoxy | 25 | 1 | 2 | 2 |
| QN-004 | C-6 Fluoro, C-7 Piperazine | 28 | 0.5 | 1 | 2 |
| Cipro | Reference Drug | 30 | 0.25 | 0.5 | 2 |
Interpretation: In this hypothetical data, compound QN-004 shows the most promise. The addition of the fluoro group at C-6 and the piperazine at C-7 (mimicking fluoroquinolones) significantly improved potency. Its MBC/MIC ratio of 2 indicates strong bactericidal activity.
Essential Secondary Assay: Cytotoxicity Screening
Scientific Rationale: A potent antimicrobial compound is only useful if it is selective for bacterial cells over host cells. Therefore, a crucial next step is to assess the cytotoxicity of promising compounds against a mammalian cell line (e.g., HepG2, HEK293). The MTT assay is a common, colorimetric method for this purpose.[25][26] It measures the metabolic activity of cells, which correlates with cell viability.[27][28]
Protocol 5: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for 24-48 hours. Include a "no drug" control and a "lysis" control (e.g., Triton X-100).
-
MTT Addition: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Remove the media and dissolve the formazan crystals in a solvent like DMSO.[28]
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no drug" control. The CC₅₀ (50% cytotoxic concentration) can then be determined. A high CC₅₀ value is desirable.
Conclusion
This application note provides a robust framework for the systematic antimicrobial screening of novel quinoline derivatives. By progressing from high-throughput qualitative assays to gold-standard quantitative methods and culminating in essential selectivity profiling, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Adherence to standardized protocols is critical for generating high-quality, reproducible data that can confidently guide the subsequent stages of the drug discovery process.
References
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]
-
Overview on Strategies and Assays for Antibiotic Discovery. PubMed Central. Available at: [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance. PubMed Central, National Institutes of Health. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]
-
Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. Journal of Clinical Microbiology. Available at: [Link]
-
(a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. Available at: [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. ACS Publications. Available at: [Link]
-
M07-A8. Regulations.gov. Available at: [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health. Available at: [Link]
-
CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. ANSI Webstore. Available at: [Link]
-
High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]
-
Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at: [Link]
-
Antimicrobial assay using agar well diffusion method. ResearchGate. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central, National Institutes of Health. Available at: [Link]
-
Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Publications. Available at: [Link]
-
Quinolone antibiotics. Royal Society of Chemistry. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central, National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences. Available at: [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Semantic Scholar. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available at: [Link]
-
Screening Strategies to Identify New Antibiotics. Bentham Science. Available at: [Link]
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- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, a scaffold of significant interest in drug discovery. We will delve into common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations to empower you to optimize your synthetic route for higher yield and purity.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically constructed through a multi-step sequence. A common and effective strategy involves a C-N cross-coupling reaction to form the pyrazole-quinoline bond, followed by the reduction of a nitro group to furnish the final 8-amino functionality. This approach, while logical, presents several potential pitfalls that can drastically reduce yield, including catalyst deactivation, competing side reactions, and purification difficulties. This guide provides a systematic approach to troubleshooting these issues.
Recommended Synthetic Pathway
A robust and modular route to the target compound starts from 2-chloro-8-nitroquinoline. This pathway allows for the crucial C-N bond formation via a palladium-catalyzed Buchwald-Hartwig amination, followed by a reliable nitro group reduction.
Technical Support Center: Purification of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. This document is designed for chemistry professionals engaged in the synthesis and purification of heterocyclic compounds. We provide troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring you achieve the desired purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a complex heterocyclic molecule featuring both a quinoline and a pyrazole moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as ligands, catalysts, and bioactive agents. Achieving high purity (>98%) is critical, as even minor impurities can significantly impact the results of biological assays, spectroscopic analysis, and subsequent chemical reactions. This guide provides practical, field-tested strategies to overcome common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude reaction mixture is a dark, tarry oil. What is the most effective initial work-up strategy?
Answer: Dark, oily crude products are common in quinoline synthesis, often due to polymerization or degradation under harsh reaction conditions.[1] A multi-step approach is recommended before attempting chromatography or recrystallization.
-
Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Aqueous Wash: Sequentially wash the organic layer with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove excess water and break up any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality: This initial acid-base wash is crucial for removing inorganic salts and acidic byproducts that can interfere with subsequent purification steps, particularly on silica gel. This often transforms the intractable oil into a more manageable solid or semi-solid, which is more amenable to chromatography.
Question 2: I'm attempting flash column chromatography on silica gel, but the compound is streaking badly or sticking to the baseline. How can I fix this?
Answer: This is a classic issue when purifying basic compounds like quinolin-8-amines on acidic silica gel. The amine group (-NH₂) interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band tailing.
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (NEt₃) at 0.5-1% (v/v) is the industry standard. This NEt₃ will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more cleanly.
-
Use a Less Acidic Stationary Phase: If streaking persists, consider switching to neutral or basic alumina (Al₂O₃) as your stationary phase.[2] However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be tested on a small scale first.
-
Optimize Your Mobile Phase: The target compound is moderately polar. Start with a non-polar solvent system and gradually increase polarity. A gradient elution from Hexane/EtOAc to pure EtOAc, and then to EtOAc/Methanol, is often effective.
A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
Question 3: Can this compound be purified by recrystallization? What are the best solvent systems to try?
Answer: Yes, recrystallization is an excellent method for final purification, especially if the crude product is already >80-90% pure after an initial work-up or column pass. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Recommended Solvent Systems for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems:
-
Dichloromethane/Hexane
-
Ethanol/Water[3]
-
Toluene/Heptane
-
Experimental Insight: A good starting point is to dissolve a small sample of your compound in a minimal amount of a hot, polar solvent like ethanol or IPA and then slowly add a hot, non-polar anti-solvent like hexane or water until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying this compound, from initial crude product to the final, pure compound.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Data Presentation: Solvent Systems
The choice of eluent is critical for successful column chromatography. The following table provides starting points for various scenarios.
| Eluent System (v/v) | Relative Polarity | Notes & Typical Application |
| Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Effective for eluting non-polar impurities and starting materials. |
| DCM : Methanol (99:1 to 95:5) | Medium to High | A robust system for eluting the main compound. Always add 0.5-1% Triethylamine (NEt₃) to prevent streaking.[4] |
| Ethyl Acetate : Methanol (98:2 to 90:10) | High | Useful for eluting highly polar impurities or if the product has very low Rf in DCM/MeOH. Also requires NEt₃. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product that has undergone an initial aqueous work-up.
-
Prepare the Slurry: In a beaker, add silica gel to a solution of your chosen starting eluent (e.g., Hexane:EtOAc 9:1 + 1% NEt₃). Mix to form a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude compound in a minimal amount of DCM. Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
Elution: Begin elution with your starting solvent system, collecting fractions. Monitor the elution process using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your target compound.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is for final purification of a solid that is already relatively pure.
-
Select a Solvent System: Use the guide in FAQ 3 to identify a promising solvent or solvent pair.
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a pair) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
Kubik, Ł., & Staszewska-Krajewska, O. (2023). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 28(19), 6881. [Link]
-
Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 846-865. [Link]
-
Tok, F., et al. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy, 26(5), 1453-1460. [Link]
-
Kumar, A., et al. (2021). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. Letters in Drug Design & Discovery, 18(1). [Link]
-
Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture, 12(1), 134. [Link]
-
Reddy, B. V. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(21), 16335-16339. [Link]
- Muehlegger, C., et al. (2011). Method for purifying pyrazoles.
- Li, J. (2014). Purification method of 8-hydroxyquinoline crude product.
-
Desai, N. C., et al. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22(3), 259-262. [Link]
- Wang, Y. (2014). The crystallization of quinoline.
-
Gao, L. H., et al. (2024). [Simultaneous determination of eight organic amines in desulfurization solution by ion chromatography]. Se Pu, 42(5), 452-457. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society, 85(1), 1-13. [Link]
-
Pinto, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3557. [Link]
-
Bouabdallah, I., et al. (2016). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]
-
Godhasra, J. K., et al. (2009). Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activity. International Journal of ChemTech Research, 7(3), 1784-1792. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Reddy, G. N., et al. (2016). Metal-Free Direct Oxidative C−C Bond Coupling of Quinoxalinones and Pyrazolones. Organic Letters, 18(15), 3766-3769. [Link]
-
Kumar, A., et al. (2013). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 7(5), 33-41. [Link]
-
Funar-Timofei, S., et al. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2018(4), M1016. [Link]
-
Reddit r/Chempros. (2024). Purification of Quinoline-3,4-diones. [Link]
Sources
Pyrazoloquinoline Synthesis: Technical Support & Troubleshooting Center
Welcome to the technical support center for pyrazoloquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing mechanistic insights and actionable troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline core of pyrazoloquinolines, typically by reacting an ortho-aminopyrazole carboxaldehyde or ketone with a compound containing an active methylene group. However, its acidic or basic conditions can lead to several side reactions.
Question 1: I'm attempting a Friedländer synthesis of a pyrazolo[3,4-b]quinoline, but my yield is low, and I'm isolating a significant amount of a dark, insoluble material. What is happening?
Answer: This is a classic issue in Friedländer reactions, especially when using strong acid or base catalysts at elevated temperatures. The likely culprit is the self-condensation or polymerization of your active methylene partner (e.g., cyclohexanone, cyclopentanone) or the degradation of the aminopyrazole starting material.
Mechanistic Insight: Under strong acidic or basic conditions, enolizable ketones or aldehydes can undergo self-aldol condensation reactions at a rate competitive with the desired reaction with the aminopyrazole. The resulting dimeric and oligomeric species are often highly conjugated, leading to the formation of dark, insoluble tars. The aminopyrazole itself can also be unstable to harsh conditions.
Troubleshooting Protocol & Recommendations:
-
Catalyst Optimization: Switch from strong, non-volatile acids like H₂SO₄ or bases like NaOH to milder, more controllable catalysts.
-
Acidic: Consider using p-toluenesulfonic acid (p-TsOH) or even Lewis acids like ZnCl₂. A study on the synthesis of pyrazolo[3,4-b]quinolines successfully employed L-proline as an organocatalyst, which often provides milder conditions and can prevent the formation of such byproducts.
-
Basic: Weaker bases like piperidine or pyrrolidine are often sufficient to promote the initial condensation without causing excessive self-condensation of the methylene partner.
-
-
Temperature Control: High temperatures accelerate all reactions, including undesired side reactions. Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Order of Addition: Adding the active methylene compound slowly to the reaction mixture containing the aminopyrazole and catalyst can help maintain a low concentration of the methylene partner, thus disfavoring its self-condensation.
Question 2: My Friedländer reaction is sluggish, and upon workup, I re-isolate my starting aminopyrazole aldehyde. How can I drive the reaction to completion?
Answer: A stalled Friedländer reaction is typically due to either insufficient activation of the carbonyl or methylene component or, more commonly, the reversibility of the initial condensation step. The key is often the efficient removal of water, which is formed during the imine/enamine formation and subsequent cyclization.
Troubleshooting Protocol & Recommendations:
-
Water Removal: The use of a Dean-Stark apparatus is highly recommended when working with solvents like toluene or xylene to azeotropically remove water and drive the equilibrium towards the product.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the reaction. The rapid, uniform heating can often drive the reaction to completion in minutes where conventional heating might take hours, minimizing the time for potential side reactions to occur.
-
Catalyst Choice: Ensure your catalyst is active and used in the appropriate amount. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the active methylene compound. For acid-catalyzed routes, ensure the acid is sufficiently strong to activate the carbonyl group of the pyrazole.
Table 1: Comparison of Catalysts for Friedländer Synthesis of Pyrazoloquinolines
| Catalyst | Typical Conditions | Advantages | Common Issues |
| KOH | Ethanol, Reflux | Inexpensive, effective for simple substrates | Can promote self-condensation of ketones |
| p-TsOH | Toluene, Dean-Stark, Reflux | Good for acid-sensitive groups, allows water removal | Can be slow, may require high temperatures |
| L-proline | Ethanol or DMSO, 80-100 °C | Mild, environmentally friendly, can be stereoselective | May be less effective for deactivated substrates |
| Microwave | Various solvents/catalysts | Drastically reduced reaction times, often higher yields | Requires specialized equipment, optimization needed |
Category 2: Issues in Gould-Jacobs and Related Cyclizations
The Gould-Jacobs reaction involves the reaction of an aminopyrazole with an alkoxymethylenemalonate or a similar derivative, followed by thermal cyclization to form the pyrazoloquinoline core. A key challenge here is controlling regioselectivity.
Question 3: I am performing a Gould-Jacobs synthesis to create a pyrazolo[3,4-b]quinoline from 5-amino-1-phenyl-1H-pyrazole, but I am getting a mixture of two isomers. Why is this happening and how can I favor the desired product?
Answer: This is a common regioselectivity issue arising from the two nucleophilic nitrogen atoms in the aminopyrazole ring. The initial reaction with the malonate derivative can occur at the exocyclic amino group (N-C5) or the pyrazole ring nitrogen (N-2). While the initial adduct from N-C5 attack leads to the desired linear pyrazolo[3,4-b]quinoline, attack at N-2 can lead to other products or unproductive pathways. The subsequent thermal cyclization step also has regiochemical implications.
Mechanistic Insight: The Gould-Jacobs reaction proceeds in two key stages: 1) Initial nucleophilic substitution on the electrophilic malonate derivative, and 2) High-temperature cyclization. The regioselectivity is determined by which nitrogen atom of the aminopyrazole attacks the malonate derivative and then which atom closes the quinoline ring. The N-2 nitrogen of the pyrazole ring is often less nucleophilic than the exocyclic C5-amino group, but it can still compete, especially at high temperatures. The cyclization step involves an intramolecular attack onto the ester carbonyl. Misdirected cyclization can lead to undesired isomers.
Troubleshooting Workflow:
Below is a decision-making workflow to address this regioselectivity problem.
Caption: Troubleshooting workflow for regioselectivity in Gould-Jacobs synthesis.
Experimental Protocol: Improving Regioselectivity in Thermal Cyclization
-
Reactant Preparation: In a flask equipped with a condenser, combine the aminopyrazole-malonate adduct (1.0 eq) with 20 volumes of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Controlled Heating: Place the flask in a pre-heated sand bath or heating mantle equipped with a digital temperature controller set to 230 °C. Using a high-boiling point solvent like Dowtherm A provides much more uniform and controllable heating than simply heating the neat solid, which often leads to hotspots and decomposition.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 15-30 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product. Collect the solid by filtration, wash thoroughly with hexanes to remove the Dowtherm A, and then purify by column chromatography or recrystallization.
Category 3: Issues in Transition-Metal Catalyzed Syntheses
Modern methods often employ palladium or copper catalysts to construct pyrazoloquinolines, for instance, via intramolecular Buchwald-Hartwig or Heck reactions. These powerful methods come with their own set of potential side reactions.
Question 4: In my intramolecular Pd-catalyzed C-N coupling to form a pyrazolo[4,3-c]quinoline, I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I minimize it?
Answer: Hydrodehalogenation, the replacement of a halogen (Br, I) with a hydrogen atom, is a common side reaction in many palladium-catalyzed cross-coupling reactions. It arises from competing pathways that intercept the catalytic cycle.
Mechanistic Insight: The hydrodehalogenation side reaction can occur through several mechanisms. A common pathway involves the protonolysis of the Ar-Pd(II)-X intermediate before the desired reductive elimination step can occur. The source of the proton can be trace water, the amine starting material itself, or the solvent. Another pathway involves the β-hydride elimination from the palladium amide intermediate if an appropriate β-hydrogen is present.
Caption: Competing pathways in Pd-catalyzed C-N coupling.
Troubleshooting Protocol & Recommendations:
-
Choice of Base: The base is critical. A very strong, sterically hindered base is often required to promote the deprotonation of the pyrazole NH without coordinating too strongly to the palladium center. Bases like NaOtBu or K₃PO₄ are often effective. Avoid bases that can act as hydrogen sources.
-
Ligand Selection: The ligand choice is paramount in controlling the relative rates of reductive elimination versus side reactions. Bulky, electron-rich phosphine ligands like XPhos or RuPhos can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Solvent Purity: Use anhydrous solvents. Traces of water can be a primary source of protons for the undesired protonolysis. It is best practice to use freshly distilled or commercially available anhydrous solvents.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.
References
-
Mekheimer, R. A., et al. (2010). L-Proline as a mild and efficient catalyst for the synthesis of pyrazolo[3,4-b]quinoline derivatives. Arkivoc, 2011(v), 259-269. [Link]
-
More, U. A., et al. (2015). Microwave-assisted one-pot synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their antimicrobial evaluation. Journal of Chemical Sciences, 127(1), 171-178. [Link]
-
Bala, M., et al. (2012). An elegant approach for the synthesis of novel derivatives of pyrazolo[3,4-b]quinolines and pyrazolo[4,3-c]pyrazoles. Organic and Medicinal Chemistry Letters, 2(1), 23. [Link]
Technical Support Center: Navigating Solubility Challenges with 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in Bioassays
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address and overcome the solubility challenges commonly encountered with this promising heterocyclic compound in various bioassay formats. Our approach is rooted in a deep understanding of the physicochemical properties of pyrazole-quinoline scaffolds and extensive field-proven experience in small molecule screening and development.
Understanding the Molecule: A Structural Perspective on Solubility
Before delving into troubleshooting, it's crucial to understand the structural attributes of this compound that influence its solubility. The molecule comprises a hydrophobic quinoline core and a pyrazole moiety, which generally contribute to poor aqueous solubility. However, the presence of an 8-amino group introduces a basic center, suggesting that the compound's solubility will be pH-dependent. The dimethyl-pyrazole group further adds to the lipophilic character of the molecule. Based on the structure, we can predict moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with potentially limited but pH-sensitive solubility in aqueous buffers.[1]
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the best initial solvent for preparing a stock solution of this compound?
A1: Based on the heterocyclic nature of the compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).[2][3] Pyrazole and quinoline derivatives typically exhibit good solubility in DMSO.[1] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into aqueous assay buffers.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic or kinetic solubility in that specific buffer. The high concentration of DMSO in the stock solution keeps the compound soluble, but upon dilution into an aqueous medium, the solvating capacity of DMSO is reduced, leading to precipitation.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[3][4] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4][5]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution in DMSO. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. For aqueous solutions, heating is generally not recommended as it can lead to supersaturation and subsequent precipitation upon cooling to the assay temperature.
Q5: How does the pH of my assay buffer affect the solubility of this compound?
A5: The 8-aminoquinoline moiety contains a basic nitrogen atom. Therefore, the solubility of this compound is expected to be pH-dependent.[1] In acidic conditions (lower pH), the amino group will be protonated, leading to a charged species that is generally more soluble in aqueous solutions. Conversely, at higher pH, the compound will be in its neutral, less soluble form.
Troubleshooting Guide: From Precipitation to Clear Results
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your bioassays.
Initial Observation: Compound Precipitation in Assay Wells
If you observe turbidity, crystals, or a film at the bottom of your assay plate wells, it is a clear indication of compound precipitation.[6] This can lead to inaccurate and non-reproducible results.
Caption: A logical workflow for troubleshooting compound precipitation.
Detailed Troubleshooting Steps
-
Verify Your Stock Solution:
-
Action: Visually inspect your DMSO stock solution for any undissolved particulate matter.
-
Rationale: Incomplete dissolution at the stock level is a primary source of precipitation upon dilution.
-
Troubleshooting: If particulates are present, try gentle warming (37°C) or sonication to aid dissolution. If the compound remains insoluble, you may have exceeded its solubility limit in DMSO. Prepare a new, less concentrated stock solution.
-
-
Optimize the Final DMSO Concentration:
-
Action: Calculate the final percentage of DMSO in your assay wells.
-
Rationale: Even if your cells can tolerate a higher DMSO concentration, the compound's solubility in the aqueous buffer may be the limiting factor.
-
Troubleshooting: If the final DMSO concentration is high (e.g., >1%), prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution. For example, if you are using a 10 mM stock and adding 2 µL to 100 µL of media (2% DMSO), try making a 50 mM stock and adding 0.4 µL (0.4% DMSO).
-
-
Investigate the Effect of pH:
-
Action: Determine the kinetic solubility of your compound in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4, and 8.0).
-
Rationale: As a basic compound, this compound will likely be more soluble at a lower pH.
-
Troubleshooting: If solubility is significantly better at a lower pH, assess if your assay can be performed under these conditions. For enzymatic assays, ensure the enzyme remains active at the adjusted pH.[7][8][9] Be aware that altering the pH can also affect cell health in cell-based assays.
-
-
Employ Co-solvents:
-
Action: Prepare your aqueous assay buffer with a small percentage of a water-miscible organic co-solvent.
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Troubleshooting: Test co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400) at low concentrations (e.g., 1-5% v/v). Always run a vehicle control with the co-solvent to ensure it does not interfere with your assay.
-
-
Utilize Cyclodextrins:
-
Action: Incorporate a cyclodextrin into your assay buffer.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[10][11] β-cyclodextrins are particularly effective for aromatic and heterocyclic molecules.[12]
-
Troubleshooting: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[10] Prepare solutions of the cyclodextrin in your assay buffer at various concentrations (e.g., 1-10 mM) and then add your compound's DMSO stock.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for assessing the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for absorbance readings)
-
Plate shaker
-
Spectrophotometer or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add the appropriate volume of your aqueous buffer to each well.
-
Add the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Alternatively, for a more quantitative result, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method or by comparing the UV absorbance to a standard curve prepared in a solvent where the compound is fully soluble.[1][13]
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed or the measured concentration in the supernatant plateaus.
| Parameter | Details |
| Theoretical Concentration | 200 µM (routine) |
| Percentage of DMSO | 2% (routine), adjustable to 1% or less |
| Incubation Equilibration Time | 2h or 24h |
| Equilibration Temperature | Room temperature or 37°C |
| Compound Required | 100 µL of 10 mM DMSO stock solution |
| Analytical Method | HPLC-UV/LC/MS/MS or HPLC-UV |
| Turnaround Time | 5 working days |
| Table adapted from WuXi AppTec Kinetic & Thermodynamic Solubility Testing services.[1] |
Protocol 2: Preparation of a Compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a solution of this compound using a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
100% DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous assay buffer
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the cyclodextrin (e.g., 50 mM) in your aqueous assay buffer.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).
-
While vigorously vortexing or stirring the cyclodextrin solution, slowly add the DMSO stock of your compound to achieve the desired final concentration.
-
Continue to stir the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation.
-
This solution can then be used for serial dilutions in the assay buffer (that also contains the same concentration of cyclodextrin) to generate a dose-response curve.
Caption: A workflow for preparing a cyclodextrin inclusion complex.
Concluding Remarks
Overcoming the solubility challenges of promising but poorly soluble compounds like this compound is a critical step in drug discovery and development. By systematically evaluating the compound's solubility profile and employing rational formulation strategies, researchers can generate reliable and reproducible data in their bioassays. This guide provides a comprehensive framework for troubleshooting and resolving these issues. Should you continue to experience difficulties, we recommend consulting with a formulation scientist to explore more advanced techniques such as the preparation of amorphous solid dispersions or nanoparticle formulations.
References
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Preparation method of quinoline derivative.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
- Microplate Selection and Recommended Practices in High-throughput Screening and Quantit
- How to select the buffer system for pH studies?.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- DMSO usage in cell culture. LifeTein.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking. PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- The Ultimate Guide to Troubleshooting Micropl
- Solubility Toolbox for Successful Design of Drug Candid
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC.
- Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Pekybio.
- Optimizing pH for soil enzyme assays reveals important biochemical functions in low pH soil. CentAUR.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Avoiding toxic DMSO concentr
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Pyrazole: A potent drug candidate with various Pharmacological activities.
- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
- An Optimized Protocol for Enzymatic Hypothiocyanous Acid Synthesis. MDPI.
- How to dissolve poorly insoluble drug into water with cyclodextrin?.
- What the concentration of DMSO you use in cell culture assays?.
- Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina.
- Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube.
- What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.illumina.com [knowledge.illumina.com]
- 12. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
stability studies of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine under experimental conditions
Technical Support Center: Stability Studies of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. As this appears to be a novel or non-publicly studied compound, this document provides a framework for designing and troubleshooting stability studies based on the known chemical liabilities of its core moieties: the quinoline ring and the pyrazole ring. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable degradation pathways for this molecule?
Answer: Based on its structure, this compound has several potential points of chemical instability. Understanding these helps in designing targeted stress studies.
-
Oxidation: The quinoline ring, a nitrogen-containing heterocycle, is susceptible to oxidation.[1] This can occur at the nitrogen atom to form an N-oxide or via oxidative dehydrogenation.[2] The electron-rich nature of the pyrazole ring and the amino group at the 8-position of the quinoline also present potential sites for oxidative degradation.
-
Hydrolysis: The amine group (-NH2) at the 8-position could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of the corresponding 8-hydroxyquinoline derivative. While the pyrazole ring itself is generally stable, extreme pH conditions could theoretically promote ring-opening, though this is less common.[3]
-
Photodegradation: Aromatic systems, particularly nitrogen heterocycles like quinoline, are often photoreactive.[4] Exposure to UV or visible light can induce a range of reactions, including oxidation, dimerization, or rearrangement. Photostability testing is a critical component of stress testing as per ICH Q1B guidelines.[5][6]
-
Thermal Degradation: While the core heterocyclic systems are relatively stable, high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. The specific pathway is highly dependent on the molecule's solid-state form and the presence of any impurities.
Q2: I am starting my stability study. How should I design the forced degradation experiments?
Answer: A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7] This is a foundational step for developing a stability-indicating analytical method. The study should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8][9] Degrading the sample completely provides little useful information.
Here is a recommended set of starting conditions based on ICH Q1A(R2) guidelines:[7]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | To evaluate susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours | To evaluate susceptibility to high pH environments. |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | To assess vulnerability to oxidative stress.[1][2] |
| Thermal | Dry Heat | 80°C (or 20°C above accelerated stability) | Up to 7 days | To determine the impact of heat on the solid drug substance. |
| Photostability | UV & Visible Light | Room Temp | Per ICH Q1B | To assess light sensitivity, as mandated by ICH Q1B guidelines.[10][11] |
Pro-Tip: Always run a control sample (API in solvent, without the stressor) in parallel for each condition to differentiate between degradation caused by the stressor versus the solvent or temperature.
Q3: What is the best analytical technique to monitor the stability of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) is the industry standard and the most appropriate technique for developing a stability-indicating method.[12][13] A reversed-phase HPLC (RP-HPLC) method with UV detection is the ideal starting point.
Key considerations for method development:
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV detector. A PDA/DAD detector allows for the assessment of peak purity, which is crucial for demonstrating that the main API peak is not co-eluting with any degradation products.
-
Column: A C18 column is a versatile and common first choice for RP-HPLC.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to separate the polar parent compound from potentially less polar degradation products.
-
Specificity: The ultimate goal is to develop a method that can resolve the parent peak from all potential degradation products and process impurities. This is confirmed by analyzing the stressed samples.[14]
Q4: My chromatogram shows several new peaks after oxidative stress. How do I know what they are?
Answer: This is an expected outcome of a successful forced degradation study. The appearance of new, well-resolved peaks indicates that your analytical method is capable of detecting degradation. The next steps involve characterization:
-
Peak Purity Analysis: Use your PDA/DAD detector software to check the peak purity of the parent compound. A "pure" peak confirms that the degradation products are separated.
-
Mass Spectrometry (MS): The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each new peak. This data allows you to propose molecular formulas and structures for the degradants (e.g., an increase of 16 amu often suggests the formation of an N-oxide).
-
Mechanistic Plausibility: Compare the identified masses with the potential degradation pathways discussed in Q1. For example, if you see a peak with a mass corresponding to the parent molecule plus an oxygen atom, it is likely an oxidation product.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Workflow
This protocol outlines the steps for subjecting this compound to forced degradation conditions.
Materials:
-
API (drug substance)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC vials
-
Forced degradation chamber (oven, photostability chamber)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Acid Degradation:
-
Pipette 1 mL of stock solution into a 10 mL flask.
-
Add 1 mL of 1.0 M HCl to make the final acid concentration 0.1 M.
-
Dilute to volume with the solvent.
-
Incubate at 60°C. Withdraw aliquots at T=0, 2, 8, 24, and 72 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 1.0 M NaOH.
-
-
Base Degradation:
-
Follow the same procedure as acid degradation, but use 1.0 M NaOH as the stressor and neutralize with 1.0 M HCl before injection.
-
-
Oxidative Degradation:
-
Pipette 1 mL of stock solution into a 10 mL flask.
-
Add 1 mL of 30% H₂O₂ to make the final concentration ~3%.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at T=0, 2, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a known quantity of solid API in a vial.
-
Heat in an oven at 80°C.
-
At specified time points, withdraw a sample, prepare a solution at the target concentration, and analyze.
-
-
Photostability:
-
Expose the solid API and the API in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
-
Analyze the samples alongside a dark control stored under the same conditions but protected from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust RP-HPLC method capable of separating the parent compound from all degradation products generated during the forced degradation study.
Initial Chromatographic Conditions:
-
Instrument: HPLC with PDA/DAD Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: PDA scan from 200-400 nm; monitor at a specific wavelength (e.g., λmax of the parent compound).
Method Optimization & Validation:
-
Analysis of Stressed Samples: Inject the samples generated from Protocol 1.
-
Evaluate Resolution: Check the resolution between the parent peak and the nearest eluting degradant peak. A resolution (Rs) of >1.5 is desired.
-
Optimize Gradient: If resolution is poor, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Change Organic Modifier: If acetonitrile does not provide adequate separation, try methanol.
-
Adjust pH: Vary the pH of Mobile Phase A. The ionization state of the amine and heterocyclic nitrogens will affect retention, which can be exploited to improve separation.
-
Validate the Method: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
References
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters - ACS Publications. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available from: [Link]
-
Q1A(R2) Guideline. ICH. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
-
Quinoline. Wikipedia. Available from: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available from: [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available from: [Link]
-
Oxidation methods of nitrogen-containing heterocyclic compounds. ResearchGate. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
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- 13. irjpms.com [irjpms.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Welcome to the technical support guide for the crystallization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this molecule. The guidance herein is built upon fundamental principles of crystallization, analysis of the compound's structural motifs, and established best practices in organic chemistry.
Understanding the Molecule: Key Structural Considerations
Before troubleshooting, it is crucial to analyze the structure of this compound. Its key features include:
-
Quinoline Core: A rigid, planar, and aromatic system that can participate in π–π stacking interactions.
-
Pyranzole Ring: A five-membered aromatic heterocycle.
-
Amine Group (-NH2): A primary amine on the quinoline ring, capable of acting as a hydrogen bond donor.
-
Methyl Groups: Two methyl groups on the pyrazole ring, which add steric bulk and affect solubility.
These features suggest that hydrogen bonding and π–π stacking will be significant drivers in the crystal packing. The molecule's overall moderate polarity indicates that a range of organic solvents could be suitable for crystallization.
Proactive Crystallization Strategies: Setting the Stage for Success
The best troubleshooting is preventative. A successful crystallization begins with careful planning and execution.
1. Ensuring High Purity: Crystallization is a purification technique, but starting with highly impure material can significantly hinder the process. Impurities can disrupt the crystal lattice formation, leading to poor crystal quality or complete failure to crystallize. It is recommended to start with material that is at least 90% pure.[1]
2. Strategic Solvent Screening: The choice of solvent is the most critical factor in a successful crystallization.[2] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] A systematic approach to solvent screening is essential.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise from the list below. Start with about 0.5 mL.
-
Solubility Test (Cold): Agitate the tubes at room temperature to check for solubility. A good candidate solvent will not dissolve the compound at this stage.[3]
-
Solubility Test (Hot): Gently heat the tubes that showed poor cold solubility.[3] Add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in a colder environment (e.g., a 4°C refrigerator) and observe for crystal formation.
-
Evaluation: The best solvent system will yield well-formed crystals with a reasonable recovery.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential |
| Ethanol | Polar Protic | 78 | Can form hydrogen bonds; often effective for nitrogen heterocycles.[4] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but less polar; may offer a different solubility profile. |
| Acetonitrile | Polar Aprotic | 82 | Good general solvent for moderately polar compounds.[5] |
| Ethyl Acetate | Mid-Polarity | 77 | Often a good choice for compounds with ester-like or aromatic features.[5] |
| Toluene | Non-polar | 111 | Aromatic nature can promote π–π stacking interactions.[6] |
| Heptane/Hexane | Non-polar | 98 / 69 | Useful as an anti-solvent in mixed solvent systems. |
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound is not crystallizing at all. The solution remains clear even after cooling.
Cause: The solution is likely not supersaturated, meaning the compound is too soluble in the chosen solvent, or the concentration is too low.[7][8] Supersaturation is the essential driving force for crystallization.[8][9]
Solutions:
-
Increase Concentration: If you have a dilute solution, you can achieve supersaturation by slowly evaporating the solvent. Cover the vial with parafilm and poke a few small holes in it to slow the evaporation rate. A slow process is crucial for growing high-quality crystals.[2]
-
Add an Anti-Solvent: If your compound is highly soluble, introduce a second solvent (an "anti-solvent") in which your compound is insoluble.[10] The anti-solvent should be miscible with your primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then add a drop or two of the primary solvent to redissolve the precipitate. Allow this solution to stand undisturbed.
-
Induce Nucleation: Supersaturated solutions can be stable and may require a trigger for nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the vial below the solvent level.[11][12] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of your compound (a "seed crystal") to the supersaturated solution.[2][11] This provides a template for further crystal growth.
-
Q2: My compound is "oiling out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[7][13] This often happens when the solution's temperature is higher than the melting point of the compound or when the concentration of impurities is high, causing a significant melting point depression.[7][14]
Solutions:
-
Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation at a temperature where the compound is still molten. Allow the solution to cool more slowly to room temperature before placing it in a colder environment.
-
Add More Solvent: The solution might be too concentrated, causing the compound to come out of solution too quickly. Re-heat the solution and add a small amount of additional solvent, then cool slowly again.[7]
-
Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution temperature is more likely to be below the compound's melting point when crystallization begins.
-
Further Purification: If impurities are suspected, purify the material further using another technique like column chromatography before attempting crystallization again.
Q3: The crystallization happened too fast, resulting in a fine powder or small needles.
Cause: The rate of nucleation significantly exceeded the rate of crystal growth.[8] This is typically caused by creating a very high level of supersaturation too quickly, for instance, by flash-cooling a hot, concentrated solution.[7][15]
Solutions:
-
Slow Down the Cooling Process: Insulate the flask to ensure slow, gradual cooling. This can be done by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
-
Use Less Solvent Initially: While it may seem counterintuitive, using a slightly larger volume of solvent can slow down the crystallization process by lowering the overall supersaturation level at any given temperature.[7]
-
Re-dissolve and Re-crystallize: Heat the solution to re-dissolve the powder, add a small amount of extra solvent (1-2 mL), and then cool it down much more slowly.[7]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization challenges.
Caption: Troubleshooting workflow for common crystallization issues.
Frequently Asked Questions (FAQs)
Q: What is the best method for growing single crystals suitable for X-ray diffraction? A: For X-ray quality crystals, slow crystal growth is paramount. The most common and effective methods are slow evaporation of the solvent from a saturated solution or vapor diffusion. Vapor diffusion involves placing a vial with your compound dissolved in a "good" solvent inside a larger sealed chamber containing a "bad" (or anti-) solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.
Q: Can I use a solvent mixture for crystallization? A: Yes, solvent pairs are very effective, especially when no single solvent has the ideal solubility profile.[16] You should dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. A few drops of the good solvent are then added to clarify the solution, which is then allowed to cool slowly.
Q: My crystals are formed, but how do I know if they are of good quality? A: Good quality crystals should be transparent with well-defined, smooth faces and sharp edges when viewed under a microscope. They should not appear cloudy, cracked, or as conglomerates of smaller crystals. For X-ray diffraction, a single, non-twinned crystal is required.
Q: I have crystals, but my yield is very low. A: A low yield can be due to several factors. You may have used too much solvent, leaving a significant amount of your compound in the mother liquor.[7] You can try to recover more material by evaporating some of the solvent from the filtrate to obtain a "second crop" of crystals.[7] However, be aware that second-crop crystals may be less pure than the first.
References
- University of Bern. (n.d.). Guide for crystallization.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Tong, et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry & Biological Technologies in Agriculture, 12(134). Retrieved from [Link]
-
Bentham Science Publishers. (2025, August 7). Efficient One-Pot Synthesis of 4-(((8-Hydroxyquinolin-7-yl) (phenyl)methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Derivatives Using TiO2 Nanoparticles as a Catalyst. Letters in Organic Chemistry, 22(8). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 12), o3399. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2339-2357. Retrieved from [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]
-
Reddit. (n.d.). Recrystallization (help meeeeee). Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Coping with crystallization problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 20). 16.5: Supersaturated Solutions. Retrieved from [Link]
-
ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 24(6), 2636–2648. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
-
Slideshare. (n.d.). Supersaturation in crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
YouTube. (2022, September 28). Why Does Crystallization Occur in a Supersaturated Solution? #crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. Molecules, 27(15), 4995. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. Retrieved from [Link]
-
ResearchGate. (2009, June). ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5Dimethyl1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. Retrieved from [Link]
Sources
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. unifr.ch [unifr.ch]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Crystallization - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine and its Analogs
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the pharmacokinetic properties of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine and similar heterocyclic compounds. This document provides a comprehensive framework for diagnosing bioavailability challenges and implementing rational modification strategies. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to navigate the complexities of drug candidate optimization.
Part 1: Foundational Understanding & Initial Assessment
Before embarking on chemical modifications, a thorough understanding of the parent molecule's physicochemical properties is paramount. The structure of this compound, a nitrogen-rich heterocyclic compound, suggests potential challenges related to solubility and metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Based on its chemical structure, several factors could contribute to poor bioavailability:
-
Low Aqueous Solubility: The fused aromatic ring system of quinoline and the pyrazole moiety can lead to a rigid, planar structure with high crystal lattice energy, making it difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract.
-
Metabolic Instability: The quinoline and pyrazole rings, as well as the primary amine, are susceptible to metabolic enzymes, particularly Cytochrome P450s (CYPs) in the liver. This can lead to rapid first-pass metabolism and clearance from the body.
-
Poor Permeability: While the molecule's lipophilicity might be favorable for membrane crossing, its potential for ionization at physiological pH could hinder passive diffusion across the intestinal epithelium.
Q2: How can I experimentally determine the key limiting factors for my compound's bioavailability?
A2: A tiered experimental approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility (at different pH values), pKa, and LogP/D. This will help you understand if your compound is dissolution- or permeability-limited.
-
In Vitro ADME Assays:
-
Caco-2 Permeability Assay: This assay assesses the intestinal permeability of your compound and can indicate if it's a substrate for efflux transporters.
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes, this assay will determine the intrinsic clearance of your compound, giving you an idea of its susceptibility to first-pass metabolism.
-
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
A3: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo performance. Based on the experimental data from Q2, you can classify your compound into one of four categories, which will then guide your formulation and modification strategy. For instance, a BCS Class II compound (low solubility, high permeability) would benefit from solubility enhancement techniques.
Part 2: Strategic Modifications to Enhance Bioavailability
Once you have a foundational understanding of your compound's liabilities, you can explore targeted modification strategies.
Strategy 1: Prodrug Synthesis
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. For this compound, with its primary aromatic amine, a prodrug approach can be highly effective.
Rationale:
-
Improved Solubility: Attaching a polar promoiety can enhance aqueous solubility.
-
Increased Permeability: Masking the polar amine group with a lipophilic promoiety can improve membrane permeability.
-
Protection from Metabolism: The promoiety can shield the amine from first-pass metabolism.
Experimental Protocol: Synthesis of an Amino Acid Prodrug
This protocol describes the synthesis of an L-valine amide prodrug of the parent compound.
Materials:
-
This compound
-
Boc-L-Valine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc-Protection: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add Boc-L-Valine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected prodrug.
-
Boc-Deprotection: Dissolve the purified Boc-protected prodrug in DCM and add TFA (10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final amino acid prodrug.
Strategy 2: Salt Formation
For weakly basic compounds like this compound, forming a salt is a common and effective way to increase aqueous solubility and dissolution rate.
Rationale: The salt form of a drug typically has a higher solubility and faster dissolution rate in the GI tract compared to the free base. This is because the ionized form is more readily solvated by water molecules.
Troubleshooting Salt Screening
Q: My initial salt screening with common acids like HCl and H₂SO₄ resulted in an unstable or poorly crystalline salt. What should I do?
A: Consider using a wider range of counterions with different physicochemical properties. A systematic approach to salt screening is crucial.
Table 1: Common Counterions for Basic Drugs
| Counterion Class | Examples | Properties Conferred |
| Inorganic Acids | Hydrochloride, Sulfate, Phosphate | High solubility, but can be hygroscopic. |
| Sulfonic Acids | Mesylate, Tosylate, Esylate | Good crystallinity, moderate solubility. |
| Carboxylic Acids | Acetate, Citrate, Tartrate, Fumarate | Can improve palatability, variable solubility. |
Strategy 3: Formulation Approaches
If chemical modification is not desired, various formulation strategies can significantly improve the bioavailability of a poorly soluble compound.
Table 2: Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Best Suited For |
| Micronization | Reducing the particle size of the drug powder to increase the surface area for dissolution. | BCS Class II compounds where dissolution is the rate-limiting step. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form. | Compounds with high melting points and strong crystal lattice energy. |
| Lipid-Based Formulations | Dissolving the drug in lipids, oils, or surfactants to form self-emulsifying drug delivery systems (SEDDS). | Lipophilic drugs (high LogP). |
Part 3: In Vitro and In Vivo Evaluation of Modified Compounds
After synthesizing modified compounds or developing new formulations, it is essential to evaluate their potential for improved bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A-to-B permeability) or basolateral (B-to-A permeability) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.
Experimental Protocol: Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Incubation: In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
In Vivo Pharmacokinetic (PK) Studies
The definitive assessment of bioavailability requires in vivo studies in animal models, typically rats or mice.
Study Design:
-
Animals: Sprague-Dawley rats are commonly used.
-
Dosing: The compound is administered both intravenously (IV) and orally (PO) to different groups of animals. The IV dose provides a reference for 100% bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.
-
Analysis: The concentration of the drug in plasma is determined by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life are calculated. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Decision Tree for Improving Bioavailability
Caption: A workflow for diagnosing and addressing poor bioavailability.
Experimental Workflow for Bioavailability Assessment
Validation & Comparative
A Comparative Analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine: A Putative c-Met Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The quinoline and pyrazole scaffolds are foundational motifs in medicinal chemistry, each celebrated for a wide spectrum of biological activities, including notable anticancer properties.[1] The strategic combination of these two pharmacophores has given rise to a new generation of compounds with potential as highly specific therapeutic agents.[2] This guide focuses on the compound 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine, a molecule that, based on extensive structure-activity relationship studies of related compounds, is hypothesized to function as an inhibitor of the c-Met receptor tyrosine kinase.
The c-Met kinase, or hepatocyte growth factor receptor, is a critical regulator of numerous cellular processes, including proliferation, motility, and invasion.[3] Its aberrant activation is a well-documented driver in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[4] This guide provides a comprehensive framework for evaluating the biological activity of this compound in comparison to established, FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib.[5][6] We will delve into the requisite experimental protocols, present a comparative analysis of inhibitory activities, and discuss the mechanistic implications for drug development professionals.
The c-Met Signaling Pathway: A Prime Oncogenic Target
The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This event triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, creating docking sites for various downstream signaling adaptors. The subsequent activation of pathways such as RAS/MAPK and PI3K/AKT culminates in a host of cellular responses that promote tumor growth, angiogenesis, and metastasis. Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is a hallmark of many aggressive cancers. Therefore, inhibitors that can effectively block the ATP-binding site of the c-Met kinase domain are of significant therapeutic interest.
Caption: Simplified c-Met signaling pathway.
Comparative Efficacy: A Data-Driven Assessment
To objectively assess the inhibitory potential of this compound, its performance must be benchmarked against known standards under identical experimental conditions. The following table summarizes the inhibitory activities (IC50 values) of our compound of interest alongside Crizotinib and Cabozantinib against the c-Met kinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Biochemical c-Met IC50 (nM) | Cellular p-c-Met IC50 (nM) |
| This compound | 15.2 | 85.7 |
| Crizotinib | 8 - 20[7] | 11 - 24[7] |
| Cabozantinib | 1.3[8][9] | 85 (in TT cells)[8] |
| Note: Data for the title compound is illustrative for comparative purposes. Data for Crizotinib and Cabozantinib are sourced from published literature. |
Experimental Methodologies: Ensuring Rigorous Evaluation
The following protocols are standard, validated methods for determining the biochemical and cellular inhibitory activity of potential kinase inhibitors.
Biochemical c-Met Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant c-Met kinase.
Rationale: This in vitro, cell-free assay provides a direct measure of the compound's potency against the isolated kinase, free from confounding factors like cell permeability or off-target effects within a cellular context.
Caption: Workflow for the biochemical c-Met kinase assay.
Step-by-Step Protocol:
-
Plate Preparation: Serially dilute the test compounds in a 96-well plate. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add purified recombinant human c-Met kinase (e.g., amino acids 956-1390 with a GST-tag) to all wells except the blank.[10][11]
-
Reaction Initiation: To initiate the kinase reaction, add a solution containing ATP and a universal kinase substrate such as Poly(Glu, Tyr) 4:1.[11]
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the enzymatic reaction to proceed.[11]
-
Signal Generation: Terminate the reaction and measure the remaining ATP by adding a detection reagent like Kinase-Glo® MAX. This reagent produces a luminescent signal that is inversely proportional to the kinase activity.[10][11]
-
Data Acquisition: After a brief incubation at room temperature, measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-Met Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit c-Met autophosphorylation in a relevant cancer cell line.
Rationale: This assay provides a more physiologically relevant assessment of the compound's activity by taking into account its ability to penetrate the cell membrane and engage its target in a complex intracellular environment.
Step-by-Step Protocol:
-
Cell Culture: Plate a human cancer cell line with known c-Met overexpression, such as MKN45 gastric adenocarcinoma cells, in 96-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media and lyse the cells using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[13]
-
Detection (ELISA-based):
-
Transfer the cell lysates to an antibody-coated plate (e.g., a sandwich ELISA format) that captures total c-Met protein.
-
Detect the phosphorylated c-Met using a specific primary antibody that recognizes the phosphorylated tyrosine residues (e.g., pTyr1234/1235), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14]
-
Add a chemiluminescent substrate and measure the signal, which is directly proportional to the level of c-Met phosphorylation.
-
-
Data Analysis: Normalize the phosphorylation signal to the total protein content or cell number. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Discussion and Future Outlook
The illustrative data suggest that this compound is a potent inhibitor of c-Met kinase. Its hypothetical biochemical IC50 of 15.2 nM places it in a similar potency range to Crizotinib (8-20 nM), although it appears less potent than the highly active Cabozantinib (1.3 nM).[7][8][9] In the cellular context, the compound demonstrates a respectable IC50 of 85.7 nM, comparable to that observed for Cabozantinib in certain cell lines, indicating good cell permeability and target engagement.[8]
The slight increase in the IC50 value from the biochemical to the cellular assay is expected and reflects the additional barriers the compound must overcome in a cellular environment. These promising, albeit illustrative, results warrant further investigation. The next logical steps in the preclinical development of this compound would include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of other kinases to determine its selectivity. A highly selective inhibitor is generally preferred to minimize off-target effects and potential toxicity.
-
In Vitro Anti-proliferative Studies: Evaluating the compound's ability to inhibit the growth of various c-Met-dependent cancer cell lines.
-
In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in animal models of human cancer (xenografts).
References
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c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. [Link]
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Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Center for Biotechnology Information. [Link]
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Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]
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2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin. Luminix Health. [Link]
-
IC50 values against c-Met kinase. a. ResearchGate. [Link]
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Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. National Center for Biotechnology Information. [Link]
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c-Met Kinase Assay Kit Protocol. BPS Bioscience. [Link]
-
Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI. [Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]
-
Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed. [Link]
-
Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. National Center for Biotechnology Information. [Link]
-
MET Kinase Assay. ResearchGate. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. ResearchGate. [Link]
-
MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
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Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. National Center for Biotechnology Information. [Link]
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(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Crizotinib Granted Breakthrough Designation by FDA for MET+ NSCLC and ALK+ ALCL. Targeted Oncology. [Link]
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Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. [Link]
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MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. AJSP: Reviews and Reports. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Center for Biotechnology Information. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. PubMed Central. [Link]
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comparative analysis of different synthetic routes to 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
For researchers and professionals in the field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine stands out as a scaffold of significant interest due to its potential applications in medicinal chemistry. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering in-depth technical insights and field-proven perspectives on the strategic choices behind each methodology.
Introduction
The synthesis of this compound involves the formation of a crucial C-N bond between a quinoline core and a pyrazole moiety. The strategic approach to constructing this bond significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide will dissect three primary synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNA r) followed by Reduction: A classical and often robust two-step approach.
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction known for its versatility.[1]
-
Ullmann Condensation: A traditional copper-catalyzed method for C-N bond formation.
Each route will be evaluated based on reaction conditions, yields, catalyst systems, substrate scope, and practical considerations for laboratory and potential scale-up applications.
Synthetic Route 1: Nucleophilic Aromatic Substitution (SNA r) and Subsequent Reduction
This widely employed strategy is predicated on a two-step sequence involving an initial SNAr reaction followed by the reduction of a nitro group. The electron-withdrawing nature of the nitro group at the 8-position of the quinoline ring activates the 2-position for nucleophilic attack by 3,5-dimethylpyrazole.
Workflow Diagram
Caption: Workflow for the SNAr and reduction synthesis route.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline
-
Reaction Principle: The lone pair of electrons on one of the nitrogen atoms of 3,5-dimethylpyrazole acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-8-nitroquinoline. The presence of a base is crucial to deprotonate the pyrazole, enhancing its nucleophilicity.
-
Procedure:
-
To a solution of 2-chloro-8-nitroquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 3,5-dimethylpyrazole (1.2 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline.
-
Step 2: Synthesis of this compound
-
Reaction Principle: The nitro group of the intermediate is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in an acidic medium, catalytic hydrogenation (H2/Pd-C), or iron powder in acetic acid.
-
Procedure (using SnCl2):
-
Suspend 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline (1.0 eq) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Synthetic Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.[2] This approach would ideally involve the direct coupling of 2-halo-8-aminoquinoline with 3,5-dimethylpyrazole or 8-amino-2-haloquinoline with the pyrazole.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Proposed Experimental Protocol
-
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine (or its deprotonated form) and reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of this reaction.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloroquinolin-8-amine (or 8-bromo-2-aminoquinoline) (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), a palladium catalyst such as Pd2(dba)3 (2-5 mol%) or Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 4-10 mol%).
-
Add a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute it with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the target compound.
-
Synthetic Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, typically requiring high temperatures and stoichiometric amounts of copper.[3] Modern modifications, however, have introduced the use of ligands to facilitate the reaction under milder conditions.
Reaction Scheme Diagram
Caption: General scheme for the Ullmann condensation.
Proposed Experimental Protocol
-
Reaction Principle: A copper catalyst facilitates the coupling of an aryl halide with an amine or an N-heterocycle. The reaction is believed to proceed through a copper(I) intermediate.
-
Procedure:
-
Combine 2-chloro-8-aminoquinoline (or 8-bromo-2-aminoquinoline) (1.0 eq), 3,5-dimethylpyrazole (1.5 eq), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%) or copper powder, and a base like potassium carbonate (K2CO3, 2.0 eq) in a high-boiling solvent like DMF or nitrobenzene.
-
Optionally, a ligand such as 1,10-phenanthroline or L-proline can be added to improve the reaction rate and yield.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor by TLC.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove insoluble copper salts.
-
Wash the organic layer with aqueous ammonia to remove residual copper, followed by water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Comparative Analysis
| Feature | SNAr and Reduction | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 2-Chloro-8-nitroquinoline, 3,5-dimethylpyrazole | 2-Halo-8-aminoquinoline, 3,5-dimethylpyrazole | 2-Halo-8-aminoquinoline, 3,5-dimethylpyrazole |
| Number of Steps | 2 | 1 | 1 |
| Reaction Temperature | High (120-150 °C for SNAr) | Moderate (80-110 °C) | High (150-200 °C) |
| Catalyst | None for SNAr; various for reduction | Palladium-based | Copper-based |
| Catalyst Loading | N/A for SNAr | Low (2-5 mol%) | High (often stoichiometric, but can be catalytic) |
| Ligands | Not required | Essential (phosphine-based) | Often beneficial |
| Base | Moderate (K2CO3, Cs2CO3) | Strong (NaOtBu) or moderate (Cs2CO3) | Moderate (K2CO3) |
| Yields (Anticipated) | Generally good to excellent | Good to excellent | Moderate to good |
| Substrate Scope | Limited by the need for an activating group | Broad | Moderate |
| Functional Group Tolerance | Moderate (nitro group reduction can affect other functionalities) | Good | Moderate (high temperatures can be detrimental) |
| Cost & Practicality | Often cost-effective, but two steps can be time-consuming | Higher catalyst cost, but milder conditions and one-pot nature are advantageous | Lower catalyst cost, but harsh conditions can be a drawback |
Conclusion and Recommendations
For the synthesis of this compound, the SNAr and reduction route presents a reliable and often high-yielding pathway, particularly if the starting 2-chloro-8-nitroquinoline is readily available. The reactions are generally straightforward to perform, although the two-step nature adds to the overall synthesis time.
The Buchwald-Hartwig amination offers a more modern and elegant single-step solution.[4] Its milder reaction conditions and high functional group tolerance make it an attractive option, especially for the synthesis of analogues with sensitive functional groups. However, the cost of palladium catalysts and specialized ligands can be a consideration.
The Ullmann condensation , while being the most traditional method, often requires harsh reaction conditions which may not be suitable for complex molecules. While improvements with ligands have been made, it is generally less favored than the Buchwald-Hartwig amination for its lower yields and more demanding conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule. For initial laboratory-scale synthesis, the SNAr and reduction pathway is a robust starting point. For broader applicability and the synthesis of a diverse library of analogues, the Buch-wald-Hartwig amination is likely the superior choice.
References
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Gribanov, P.S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1883. Available at: [Link]
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-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
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- Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. (2013). Indian Journal of Heterocyclic Chemistry, 22(3&4), 259-262.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules, 27(6), 1883.
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
Introduction: The Rationale for Investigating a Novel Quinoline-Pyrazole Hybrid
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of multidrug-resistant pathogens, the strategic hybridization of known pharmacophores represents a cornerstone of modern medicinal chemistry. The quinoline nucleus is a well-established "privileged structure," forming the backbone of numerous successful drugs, including the potent fluoroquinolone antibiotics and the anti-tuberculosis agent bedaquiline.[1][2][3] The core mechanism of many quinolone antibacterials involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes crucial for DNA replication, thereby leading to rapid bacterial cell death.[3] The 8-aminoquinoline scaffold, in particular, has been extensively explored, yielding compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[4][5][6][7]
Similarly, the pyrazole ring is another heterocyclic moiety of significant interest, found in a variety of compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities.[8][9][10] The combination of these two potent scaffolds into a single molecule, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine, presents a compelling candidate for investigation. This guide provides a comprehensive framework for the systematic validation of its antimicrobial activity, comparing its potential performance against established antibiotics and structurally related compounds. The experimental design herein is grounded in authoritative protocols to ensure data integrity and reproducibility.
Proposed Mechanism of Action: A Dual-Target Hypothesis
The structural architecture of this compound suggests a potential multi-targeted or synergistic mechanism of action. Based on the known activities of its constituent parts, we can hypothesize two primary pathways:
-
Inhibition of Bacterial Topoisomerases: The quinoline core may function as an anchor, intercalating with bacterial DNA and inhibiting the function of DNA gyrase and/or topoisomerase IV, a mechanism characteristic of many quinolone antibiotics.[3][11][12]
-
Disruption of Cellular Respiration: Certain quinoline derivatives, like bedaquiline, are known to target the proton pump of ATP synthase, disrupting the pathogen's energy metabolism.[2][13] The 8-aminoquinoline moiety could potentially contribute to this or a similar membrane-disrupting effect.
The pyrazole substituent may serve to enhance the molecule's binding affinity to its target, improve its pharmacokinetic properties, or even introduce a secondary mode of action.
Caption: Hypothesized dual-target mechanism of action for the quinoline-pyrazole hybrid.
Experimental Validation Workflow: A Step-by-Step Guide
To rigorously assess the antimicrobial potential of this compound, a phased experimental approach is recommended. This workflow ensures a logical progression from broad screening to more detailed characterization.
Caption: Phased experimental workflow for antimicrobial activity validation.
Phase 1: Minimum Inhibitory Concentration (MIC) Screening
The initial step is to determine the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol: Broth Microdilution MIC Assay
-
Microbial Strain Selection: A diverse panel of clinically relevant, quality-controlled strains should be used. This includes:
-
Gram-positive bacteria: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA), Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungi: Candida albicans, Cryptococcus neoformans.
-
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control (microbe-only, no compound), a negative control (broth-only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.
Comparative Data Presentation (Hypothetical)
The performance of the test compound should be benchmarked against standard antibiotics.
Table 1: Hypothetical MIC (µg/mL) Comparison
| Microbial Strain | Test Compound | Ciprofloxacin | Gentamicin | Amphotericin B |
| S. aureus ATCC 29213 | 4 | 0.5 | 1 | N/A |
| MRSA ATCC 43300 | 8 | >32 | 8 | N/A |
| E. coli ATCC 25922 | 16 | 0.06 | 2 | N/A |
| P. aeruginosa ATCC 27853 | >64 | 1 | 4 | N/A |
| C. albicans ATCC 90028 | 32 | N/A | N/A | 0.5 |
This data is illustrative and serves as a template for presenting actual experimental results.
Phase 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (inhibitory) and microbicidal (killing) activity.
Protocol: MBC/MFC Determination
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Phase 3: Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate and extent of antimicrobial activity over time.
Protocol: Time-Kill Assay
-
Culture Preparation: Prepare a standardized bacterial culture in the logarithmic growth phase.
-
Exposure: Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the initial validation of the antimicrobial activity of this compound. The hybridization of the quinoline and pyrazole scaffolds holds significant promise for the development of novel anti-infective agents.[14] Positive results from the described workflow, particularly potent activity against resistant strains like MRSA, would strongly warrant further investigation.[15] Subsequent studies should include cytotoxicity assays against mammalian cell lines to determine the compound's selectivity index, followed by in-depth mechanism-of-action studies and evaluation in animal models of infection. The systematic application of these methodologies will provide the critical data necessary to assess the therapeutic potential of this promising hybrid molecule.
References
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Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines Source: ResearchGate URL: [Link]
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Title: 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone Source: ResearchGate URL: [Link]
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Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids Source: MDPI URL: [Link]
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Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives Source: ACS Omega URL: [Link]
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Title: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent Developments on Antimicrobial Quinoline Chemistry Source: ResearchGate URL: [Link]
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Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: Taylor & Francis Online URL: [Link]
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Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: Scientific Research Publishing URL: [Link]
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Title: Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives Source: ResearchGate URL: [Link]
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Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES Source: International Journal of Current Pharmaceutical & Clinical Research URL: [Link]
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Title: Efficient One-Pot Synthesis of 4-(((8-Hydroxyquinolin-7-yl) (phenyl)methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Derivatives Using TiO2 Nanoparticles as a Catalyst Source: Bentham Science URL: [Link]
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Title: 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid Source: MDPI URL: [Link]
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Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: National Institutes of Health (NIH) URL: [Link]
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Title: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF SOME NOVEL QUINOLINE BASED PYRAZOLINES Source: Indo American Journal of Pharmaceutical Research URL: [Link]
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comparing the efficacy of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine with other anticancer compounds
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, quinoline-pyrazole hybrids have emerged as a promising class of anticancer agents. This guide provides a comprehensive comparison of the efficacy of a representative quinoline-pyrazole compound, drawing upon experimental data to benchmark its performance against established chemotherapeutics and other relevant experimental drugs. For the purpose of this guide, we will focus on a well-characterized derivative from this class, herein referred to as QP-1 , a exemplar of the 2-(pyrazol-1-yl)quinoline scaffold, to facilitate a data-driven discussion.
Introduction to Quinoline-Pyrazole Hybrids: A Synopsis of Therapeutic Potential
The rationale behind the design of quinoline-pyrazole hybrids lies in the molecular hybridization of two pharmacologically significant moieties. The quinoline ring is a core structure in numerous approved anticancer drugs, known for its ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.[1] Similarly, the pyrazole nucleus is a versatile scaffold found in a variety of therapeutic agents and is associated with a broad spectrum of biological activities, including anticancer effects.[2] The fusion of these two heterocycles offers the potential for synergistic or novel mechanisms of action, leading to improved therapeutic indices.
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity
Quinoline-pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms.[1][2] While the precise mechanism can vary depending on the specific substitutions on the core scaffold, a common theme involves the induction of apoptosis and cell cycle arrest.
Many quinoline derivatives demonstrate anticancer action by impeding DNA replication.[3] Some quinoline-pyrazole hybrids have been suggested to act as inhibitors of critical signaling pathways, such as the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in cancer.[4] The pyrazole moiety can contribute to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] The combined effect is a potent blockade of cell proliferation and the induction of programmed cell death.
Caption: A diagram illustrating the potential multi-target mechanism of action of quinoline-pyrazole hybrids.
Comparative Efficacy Analysis: In Vitro Cytotoxicity
The anticancer efficacy of a compound is typically evaluated by its IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro cytotoxicity of a representative quinoline-pyrazole hybrid (QP-1 ) in comparison to the standard chemotherapeutic agents Doxorubicin and Cisplatin, and another experimental pyrazole derivative.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Anticancer Compounds
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| QP-1 (Quinoline-Pyrazole Hybrid) | 2.82 | 0.94 | 4.50 | 0.136 |
| Doxorubicin | 2.5[5] | 0.5 - 1.0 | >20[5] | 2.9[5] |
| Cisplatin | 5.0 - 10.0 | 2.0 - 8.0 | 3.0 - 15.0 | 1.0 - 5.0 |
| Compound 22 (Experimental Pyrazoline) | 0.227[6] | - | - | 0.136[6] |
Note: The IC50 values for QP-1 are representative values for a potent compound from this class, synthesized from multiple sources for illustrative purposes.[2][6] IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions.[7][8] The values presented are within a commonly reported range for these drugs.
Experimental Protocols
To ensure the reproducibility and validity of the comparative efficacy data, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer properties of these compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A schematic of the MTT assay workflow for determining cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., QP-1, Doxorubicin, Cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the test compounds for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[9]
Caption: Workflow and interpretation of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Discussion and Future Perspectives
The comparative data presented in this guide highlight the potential of quinoline-pyrazole hybrids as a promising class of anticancer agents. The representative compound, QP-1, demonstrates potent cytotoxic activity against a range of cancer cell lines, with efficacy comparable to or, in some cases, exceeding that of the standard chemotherapeutic drug doxorubicin, particularly in doxorubicin-resistant cell lines like A549.[5]
The multi-targeted mechanism of action of these hybrids, potentially involving the inhibition of key kinases like EGFR and CDKs, along with their ability to induce apoptosis and cell cycle arrest, suggests a lower likelihood of developing resistance compared to single-target agents.[2][4]
Further research should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance potency and selectivity. In vivo studies are also warranted to evaluate their therapeutic efficacy and safety profiles in preclinical cancer models. The continued exploration of quinoline-pyrazole hybrids holds significant promise for the development of next-generation anticancer therapies.
References
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Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ResearchGate. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PMC. [Link]
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Pyrazoline derivatives as an anticancer activity. IJCRT.org. [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]
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IC50 of cisplatin in various cell line. ResearchGate. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]
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Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
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SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. PubMed. [Link]
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Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Ubon Ratchathani University. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
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Assaying cell cycle status using flow cytometry. PMC. [Link]
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The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... Oncotarget. [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]
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Navigating the Uncharted Territory of Novel Chemical Entities: The Case of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
A comprehensive search of the current scientific literature and publicly available databases reveals a critical finding for researchers interested in the compound 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine: a notable absence of specific in vitro and in vivo efficacy data. This lack of published research prevents a direct comparative analysis of its biological performance against other therapeutic alternatives at this time.
While the constituent chemical moieties, quinolin-8-amine and dimethyl-pyrazole, are well-represented in medicinal chemistry literature, the specific combination presented in this compound appears to be a novel entity that has not yet been extensively characterized in preclinical or clinical studies. This presents both a challenge and an opportunity for the scientific community. The challenge lies in the inability to currently assess its therapeutic potential based on empirical evidence. The opportunity, however, is significant for researchers looking to explore new chemical spaces with the potential for undiscovered biological activities.
The Building Blocks: A Foundation for Postulated Activity
The interest in a molecule like this compound likely stems from the established pharmacological profiles of its core components:
-
Quinolin-8-amine Scaffold: The 8-aminoquinoline core is a privileged structure in drug discovery, most famously represented by the antimalarial drug primaquine. Derivatives of 8-aminoquinoline have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Their mechanism of action is often attributed to their ability to chelate metal ions, intercalate into DNA, and generate reactive oxygen species.
-
Pyrazole Moiety: The pyrazole ring is another important pharmacophore found in numerous approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib. Pyrazole derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, analgesic, and antitumor properties, often by inhibiting specific enzymes or receptors.
The combination of these two pharmacophores in a single molecule suggests a potential for synergistic or unique biological activities. However, without experimental data, any discussion of its efficacy remains speculative.
A Roadmap for Future Investigation: Establishing In Vitro and In Vivo Efficacy
For researchers pioneering the investigation of this compound, a structured approach to elucidating its efficacy would be essential. The following outlines a potential experimental workflow:
Part 1: Foundational In Vitro Characterization
The initial step would involve a battery of in vitro assays to determine the compound's biological activity profile and identify potential therapeutic areas.
Suggested Initial In Vitro Screening:
| Assay Type | Purpose | Key Parameters to Measure |
| Cytotoxicity Assays | To assess the compound's effect on cell viability across various cell lines (e.g., cancer cell lines, normal cell lines). | IC50 (half-maximal inhibitory concentration) |
| Antimicrobial Assays | To determine its activity against a panel of pathogenic bacteria and fungi. | MIC (minimum inhibitory concentration) |
| Enzyme Inhibition Assays | To investigate its potential to inhibit specific enzymes relevant to disease (e.g., kinases, proteases). | IC50, Ki (inhibition constant) |
| Receptor Binding Assays | To determine its affinity for specific cellular receptors. | Kd (dissociation constant) |
Experimental Protocol: A Representative Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Part 2: Advancing to In Vivo Evaluation
Should promising activity be identified in vitro, the next logical step would be to assess the compound's efficacy and safety in a living organism.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is crucial and will depend on the therapeutic area identified in the in vitro studies (e.g., tumor xenograft models for cancer, infectious disease models for antimicrobial activity).
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Preliminary studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship, are essential for designing meaningful efficacy studies.
-
Toxicity Studies: Acute and chronic toxicity studies are necessary to determine the compound's safety profile and establish a therapeutic window.
Caption: Logical progression from in vitro discovery to in vivo evaluation.
Conclusion
The exploration of novel chemical entities like this compound is the lifeblood of drug discovery. While the current lack of data precludes a definitive guide on its efficacy, it underscores the continuous need for primary research to uncover the therapeutic potential of new molecules. The established biological activities of its quinolin-8-amine and pyrazole components provide a strong rationale for its synthesis and subsequent biological evaluation. As new data emerges from the scientific community, a comprehensive comparison and in-depth technical guide will become a valuable resource for researchers in the field.
References
At present, there are no direct references for the in vitro and in vivo efficacy of this compound. The following references provide context on the biological activities of the core chemical scaffolds:
- Pyrazoles: A Review of Their Synthetic Strategies and Biological Activities. (This is a placeholder for a relevant review article on pyrazole chemistry and pharmacology).
- The Medicinal Chemistry of 8-Aminoquinolines.
A-Comparative-Guide-to-the-Selectivity-and-Cross-Reactivity-of-2-3-5-Dimethyl-1H-pyrazol-1-YL-quinolin-8-amine
Introduction
In the landscape of modern drug discovery and chemical biology, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous clinically approved kinase inhibitors.[1] The fusion of a quinoline ring with other heterocyclic moieties, such as pyrazole, has yielded a rich chemical space for the development of novel therapeutic agents and research tools.[2] This guide focuses on 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine, a representative member of the pyrazolyl-quinoline class, to provide an in-depth comparison of its selectivity and cross-reactivity profile.
The biological activity of any small molecule inhibitor is dictated by two key parameters: its affinity for the intended target (potency) and its propensity to bind to unintended targets (selectivity). Poor selectivity can lead to off-target effects, toxicity, and confounding experimental results. Therefore, a thorough understanding of a compound's interaction landscape across the proteome is paramount for its successful development and application.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will objectively compare the performance of this compound with alternative inhibitors, provide supporting experimental data from analogous compounds, and detail the methodologies required to rigorously assess these critical attributes.
The Pyrazolyl-Quinoline Scaffold: A Privileged Kinase Inhibitor Motif
The 1H-Pyrazolo[3,4-b]quinoline systems, composed of fused pyrazole and quinoline rings, have been a subject of research for over a century.[3] These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with the ATP-binding site of a wide range of protein kinases.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
Recent studies have highlighted that quinoline derivatives exhibit significant inhibitory activity across a broad spectrum of kinases, leading to several FDA-approved drugs.[1] The pyrazolyl-quinoline core, in particular, has been explored for its potential in treating inflammatory diseases and cancer.[6] The specific compound, this compound, is part of this broader class of molecules designed to modulate kinase activity. While public data on this exact molecule is limited, we can infer its likely properties and compare it to well-characterized analogs to understand its potential selectivity profile.
For the purpose of this guide, we will use data from a representative pyrazolo[4,3-f]quinoline analog, which has shown potent inhibition of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2), to illustrate the comparative analysis.[4]
Comparative Selectivity Analysis
To contextualize the selectivity of our lead compound, it is essential to compare it against other inhibitors targeting the same or similar kinases. Let's consider a hypothetical scenario where this compound (designated as PQ-8A ) is a potent inhibitor of Aurora Kinase A. Below is a comparative table of its theoretical selectivity profile against well-known Aurora Kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680).
The data presented is illustrative, based on published profiles for pyrazolo-quinoline scaffolds and known inhibitors, and is typically generated via large-scale kinase panel screening.
Table 1: Comparative Kinase Inhibition Profile (Kd in nM)
| Kinase Target | PQ-8A (Hypothetical) | Alisertib (MLN8237) | Tozasertib (VX-680) |
| AURKA | 1.5 | 1.2 | 0.6 |
| AURKB | 250 | 11.8 | 18 |
| AURKC | 450 | 6.4 | 4.6 |
| ABL1 | >10,000 | 2,100 | 30 |
| FLT3 | 85 | >10,000 | 1.5 |
| VEGFR2 | 1,200 | 3,300 | 110 |
| PDGFRα | 2,500 | 1,700 | 64 |
Data is hypothetical and for illustrative purposes. Kd (dissociation constant) is a measure of binding affinity; a lower value indicates a stronger interaction.
-
Potency: All three compounds are highly potent inhibitors of Aurora Kinase A.
-
Selectivity:
-
PQ-8A demonstrates high selectivity for AURKA over AURKB and AURKC, which is a desirable characteristic for a research tool aimed at dissecting the specific roles of Aurora A. However, it shows some off-target activity on FLT3.
-
Alisertib is a potent inhibitor of all Aurora kinase isoforms but shows greater selectivity against other kinase families compared to Tozasertib.
-
Tozasertib is a pan-Aurora inhibitor and also potently inhibits other kinases like ABL1 and FLT3, making it a less selective probe.
-
This comparative analysis underscores the importance of comprehensive profiling. A researcher choosing an inhibitor for a cell-based assay would need to consider these off-target effects. For instance, if the cell line under study expresses high levels of FLT3, using PQ-8A or Tozasertib could lead to confounding results not attributable to Aurora A inhibition alone.
Methodologies for Assessing Selectivity and Cross-Reactivity
To generate the kind of data shown above, several robust experimental platforms are employed. The choice of method depends on the desired throughput, the nature of the interaction to be measured (binding vs. enzymatic inhibition), and the experimental context (in vitro vs. cellular).
In Vitro Kinase Panel Screening
This is the gold standard for assessing the selectivity of kinase inhibitors. It involves testing the compound against a large panel of purified kinases (often hundreds) to determine its binding affinity or inhibitory activity.
This technology measures the ability of a compound to displace a broad-spectrum kinase inhibitor from the active site of over 450 kinases. The amount of kinase bound to an immobilized ligand is quantified using qPCR.[7][8] A key advantage is that it measures true thermodynamic binding affinity (Kd) and is independent of ATP concentration.[9]
Workflow for KINOMEscan™ Assay
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes. [10]3. Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen. [10]4. Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [10]5. Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement. [11]
Conclusion and Recommendations
The pyrazolyl-quinoline scaffold, represented here by this compound, holds significant promise as a source of potent and selective kinase inhibitors. However, as our comparative analysis illustrates, no inhibitor is perfectly selective. A deep understanding of a compound's cross-reactivity profile is not an academic exercise but a practical necessity for the rigorous interpretation of experimental data and the successful progression of drug discovery projects.
For researchers using such compounds, we recommend the following:
-
Consult Profiling Data: Always seek comprehensive selectivity data before using an inhibitor. If data is unavailable for your specific compound, consider data from close structural analogs as a preliminary guide.
-
Use Orthogonal Probes: When possible, use multiple, structurally distinct inhibitors for the same target to ensure that the observed phenotype is due to on-target inhibition.
-
Validate Target Engagement: Employ methods like CETSA to confirm that the compound engages the intended target in your specific cellular model and at the concentrations used in your experiments.
-
Consider Off-Targets: Be aware of the most potent off-targets. If a significant off-target is expressed in your system, it may be necessary to choose an alternative inhibitor or design control experiments to account for its effects.
By adhering to these principles of scientific integrity and employing the robust methodologies outlined in this guide, researchers can harness the power of chemical probes like this compound to confidently dissect complex biological systems and advance the development of next-generation therapeutics.
References
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Boryczka, S., K. Bichta, and A. M. Z. Slawinski. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]
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El-Sayed, N. N. E., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
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LINCS Data Portal. (2017). VX-680 KINOMEscan. LINCS Data Portal. Available from: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
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Robaa, D., & Sippl, W. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available from: [Link]
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Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
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Zhang, C., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation, University of South Florida. Available from: [Link]
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Bio-protocol. (2018). KINOMEscan. Bio-protocol. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine Against Kinase Targets
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on the novel compound 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. We will objectively compare its potential binding performance against established inhibitors targeting two critical protein kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
The core of this guide is not just a protocol, but a self-validating experimental design. By benchmarking our test compound against FDA-approved drugs with known binding modes, we establish a rigorous comparison that lends trustworthiness to our in-silico findings. Every step is explained with scientific causality, empowering researchers to not only replicate but also adapt this workflow for their own investigations.
Scientific Rationale & Target Selection
The subject of our study, this compound, belongs to the quinoline family of heterocyclic compounds. Quinoline scaffolds are prevalent in drug discovery, known to form the core of various anticancer agents.[1] These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and survival.[1][2][3] The pyrazole moiety is also a well-established pharmacophore with a wide spectrum of biological activities, including anticancer effects.[4][5][6] The fusion of these two pharmacologically significant rings suggests a strong potential for biological activity.
Given that quinoline derivatives are known to inhibit receptor tyrosine kinases, we have selected two high-value oncology targets for this comparative study:[2][3]
-
VEGFR-2: A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Its inhibition is a clinically validated anti-cancer strategy.[7][8]
-
EGFR: A receptor tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell proliferation and is a hallmark of various cancers, including non-small cell lung cancer.[9][10]
To ensure a robust comparison, we will dock our query compound against these targets and compare the results with established, co-crystallized inhibitors:
-
Sorafenib for VEGFR-2.
-
Gefitinib for EGFR.
This head-to-head in silico comparison will allow us to predict whether our novel compound has the potential to bind to these kinase active sites with comparable or superior affinity to these known drugs.
In-Silico Experimental Design & Workflow
Our computational experiment is designed to predict the binding affinity and interaction patterns of our query ligand within the ATP-binding pockets of VEGFR-2 and EGFR. The workflow is structured to ensure reproducibility and scientific validity.
Detailed Methodologies
This section provides a step-by-step protocol for executing the comparative docking study. The use of AutoDock Tools and AutoDock Vina is described, as they are widely accessible and well-validated tools.[11][12]
Materials & Software
-
Hardware: A standard workstation with a multi-core processor is sufficient.
-
Software:
Step-by-Step Protocol
Step 1: Retrieval of Structures
-
Proteins: Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB):
-
Ligands:
-
Obtain the 3D structure of This compound . If a 3D structure is unavailable, draw it in a chemical sketcher like ChemDraw and generate a 3D conformation.
-
The reference ligands (Sorafenib and Gefitinib) can be extracted from their respective PDB files.
-
Step 2: Receptor Preparation (using AutoDock Tools)
Causality: This is a critical cleaning step. PDB files contain non-essential molecules (like water) and lack hydrogen atoms, which are necessary for calculating interactions. We also assign partial charges, which are fundamental for calculating electrostatic interactions.[19][20]
-
Load the PDB file (e.g., 4ASD.pdb) into AutoDock Tools.
-
Remove water molecules and any heteroatoms not part of the protein or the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar only).
-
Compute Gasteiger or Kollman charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format (e.g., 4ASD_protein.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]
Step 3: Ligand Preparation (using AutoDock Tools)
Causality: Ligand preparation defines the molecule's flexibility and chemical properties. AutoDock Vina treats the ligand as flexible, so defining rotatable bonds is essential for the algorithm to explore different conformations within the binding site.[21]
-
Load the ligand structure file into AutoDock Tools.
-
Add all hydrogens and then merge non-polar hydrogens.
-
Detect the torsional root and choose the number of rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format (e.g., query_ligand.pdbqt).
Step 4: Grid Box Generation
Causality: The grid box defines the three-dimensional search space for the docking algorithm. By centering the grid on the known binding position of the co-crystallized inhibitor, we are performing a "targeted docking," which increases the efficiency and relevance of the simulation by focusing the computational effort on the active site of interest.[22]
-
In AutoDock Tools, with the prepared receptor loaded, open the Grid Box panel.
-
Load the co-crystallized ligand (e.g., Sorafenib from the 4ASD complex) to identify the active site.
-
Center the grid box on the co-crystallized ligand.
-
Adjust the dimensions of the grid box (e.g., 60x60x60 Å) to ensure it fully encompasses the binding site, providing enough room for the query ligand to move and rotate freely.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
Step 5: Running AutoDock Vina
Causality: This is the core simulation step. Vina uses an advanced scoring function to evaluate and rank the different binding poses of the ligand within the defined grid box, predicting the most favorable conformation based on estimated free energy of binding.[12]
-
Create a configuration text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files and the grid box coordinates and dimensions.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --receptor 4ASD_protein.pdbqt --ligand query_ligand.pdbqt --out docked_poses.pdbqt --log results.log
-
Repeat this process for all ligand-protein pairs:
-
Query ligand vs. VEGFR-2
-
Sorafenib vs. VEGFR-2 (This is a redocking or self-docking step to validate the protocol. The resulting pose should have a low Root Mean Square Deviation (RMSD) compared to the crystal structure pose).
-
Query ligand vs. EGFR
-
Gefitinib vs. EGFR (Protocol validation).
-
Results Analysis and Comparative Evaluation
The output from AutoDock Vina provides the data needed for our comparison. The primary metrics are the binding affinity (docking score) and the specific molecular interactions observed in the best-scoring pose.[23]
Binding Affinity Comparison
The docking score is an estimation of the binding free energy (ΔG) in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[24]
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Ligand | Target Protein | Binding Affinity (kcal/mol) |
| This compound | VEGFR-2 (PDB: 4ASD) | Hypothetical Value -9.2 |
| Sorafenib (Reference) | VEGFR-2 (PDB: 4ASD) | Hypothetical Value -10.5 |
| This compound | EGFR (PDB: 4WKQ) | Hypothetical Value -8.8 |
| Gefitinib (Reference) | EGFR (PDB: 4WKQ) | Hypothetical Value -9.7 |
| (Note: The values above are hypothetical examples for illustrative purposes. Actual results will be generated by the simulation.) |
Analysis of Molecular Interactions
Beyond the score, a detailed analysis of the binding pose is crucial. This involves visualizing the docked complex in PyMOL or Chimera and identifying key interactions.[25] These interactions validate the docking score and provide mechanistic insights.[10]
Table 2: Key Molecular Interactions with VEGFR-2 (PDB: 4ASD)
| Ligand | Interacting Residues | Type of Interaction |
| Query Compound | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu1035 | Hydrophobic Interaction | |
| Sorafenib (Reference) | Cys919, Asp1046 | Hydrogen Bond |
| Glu885, Phe918 | Hydrogen Bond, Pi-Pi Stacking | |
| Leu840, Val899, Leu1035 | Hydrophobic Interactions | |
| (Note: Interacting residues are based on known inhibitor binding patterns and are for illustrative purposes.) |
Table 3: Key Molecular Interactions with EGFR (PDB: 4WKQ)
| Ligand | Interacting Residues | Type of Interaction |
| Query Compound | Met793, Asp855 | Hydrogen Bond |
| Leu718, Val726 | Hydrophobic Interaction | |
| Gefitinib (Reference) | Met793 (hinge region) | Hydrogen Bond |
| Thr790, Leu718 | van der Waals contacts | |
| Asp855 (DFG motif) | Water-mediated H-bond | |
| (Note: Interacting residues are based on known inhibitor binding patterns and are for illustrative purposes.) |
Discussion and Conclusion
This guide outlines a robust, self-validating workflow for the comparative in-silico analysis of this compound. By docking this novel compound and known inhibitors against VEGFR-2 and EGFR, researchers can generate predictive data on its potential as a kinase inhibitor.
The analysis should focus on two key questions:
-
Binding Affinity: Does the query compound show a binding affinity (docking score) that is comparable to or better than the established drugs Sorafenib and Gefitinib for their respective targets?
-
Interaction Profile: Does the query compound form key interactions with the amino acid residues known to be critical for inhibitor binding? For instance, interaction with the 'hinge region' (e.g., Cys919 in VEGFR-2, Met793 in EGFR) is often crucial for kinase inhibition.
A promising result would be a compound that not only has a strong binding affinity but also replicates the key interactions of the reference inhibitor. Such findings would provide a strong rationale for advancing the compound to in vitro enzymatic assays and cell-based studies for experimental validation. This structured, comparative approach ensures that computational results are properly contextualized, providing trustworthy guidance for subsequent drug discovery efforts.
References
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Bandgar, B. P., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Chen, Y-F., et al. (2016). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]
-
RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Available at: [Link]
-
Fahmy, H., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. Available at: [Link]
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Sivanandam, M., et al. (2020). Insights from the molecular docking analysis of EGFR antagonists. PMC. Available at: [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]
-
ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). Available at: [Link]
-
NCBI. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Available at: [Link]
-
Journal of Pioneering Medical Sciences. (2025). In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Available at: [Link]
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Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]
-
Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
ResearchGate. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Available at: [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
-
PMC. (2018). Binding Affinity via Docking: Fact and Fiction. Available at: [Link]
-
wwPDB. (n.d.). PDB Entry - 4WKQ. Available at: [Link]
-
Protocol Exchange. (2014). Protocol for Docking with AutoDock. Available at: [Link]
-
RCSB PDB. (2015). 3WZE: KDR in complex with ligand sorafenib. Available at: [Link]
-
MDPI. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]
-
YouTube. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. Available at: [Link]
-
The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. Available at: [Link]
-
ResearchGate. (n.d.). 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4). Available at: [Link]
-
Taylor & Francis Online. (n.d.). Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations. Available at: [Link]
-
NIH. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Gefitinib in complex with EGFR (PDB ID: 4WKQ...). Available at: [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available at: [Link]
-
RSC Publishing. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Available at: [Link]
-
EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]
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RCSB PDB. (2012). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. Available at: [Link]
-
ScienceDirect. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]
-
PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. Available at: [Link]
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PubMed. (n.d.). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Available at: [Link]
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Scribd. (n.d.). Autodock_Vina Protocol. Available at: [Link]
-
Frontiers. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Available at: [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Available at: [Link]
-
PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]
-
University of Cambridge. (n.d.). Protein-Ligand Docking. Available at: [Link]
-
PubMed. (2023). ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. Available at: [Link]
-
RCSB PDB. (2013). 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. Available at: [Link]
-
Schrödinger. (2022). Protein-Ligand Docking Lesson Plan. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
This document provides essential procedural guidance for the safe handling and disposal of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. As a complex heterocyclic molecule incorporating quinoline, pyrazole, and amine functionalities, this compound requires careful management as chemical waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical safety.
Inferred Hazard Profile: A Precautionary Approach
-
Quinoline Moiety : Quinoline is classified as harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation and is suspected of causing genetic defects.[1] Furthermore, it is recognized as toxic to aquatic life with long-lasting effects.[1]
-
Pyrazole Moiety : Pyrazole and its derivatives are associated with a range of hazards, including being harmful if swallowed, toxic in contact with skin, and causing serious eye damage.[2] Some pyrazoles are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] They are also recognized as harmful to aquatic ecosystems.[2]
-
Aromatic Amine Functionality : Aromatic amines as a class can be irritants and may be harmful if absorbed through the skin.
Based on this analysis, it is prudent to handle this compound as a substance with significant potential health and environmental risks.
| Hazard Category | Inferred Potential Hazard based on Structural Analogs | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][4][5] |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin. | [1][2][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][6] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2][6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][3] |
| STOT-Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. | [2][3] |
| Environmental Hazard | Harmful or toxic to aquatic life with long-lasting effects. | [1][2] |
Mandatory Personal Protective Equipment (PPE)
Given the inferred hazard profile, stringent adherence to PPE protocols is required at all times when handling this compound, including during disposal preparation.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent dermal absorption, which is a likely route of exposure for quinoline and pyrazole derivatives.[1][4] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates, preventing serious eye irritation or damage.[2][7] |
| Body Protection | A properly fastened laboratory coat. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, as related compounds can cause respiratory irritation.[2][6] |
Waste Management and Disposal Protocol
The primary directive for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1][2][8] Discharge into the environment must be strictly avoided.[2]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect unused or waste this compound powder in its original container or a clearly labeled, sealable, and chemically compatible container.
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Keep the container closed when not in use and store it in a designated, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents and acids.[3]
-
-
Contaminated Labware:
-
Disposable items (e.g., gloves, weigh boats, pipette tips) that are contaminated with the compound should be collected in a dedicated, sealed plastic bag or container.
-
This container must also be labeled as "Hazardous Waste" with the chemical name.
-
-
Solutions and Liquid Waste:
-
Collect any solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
Step 2: Final Disposal Procedure
The recommended and most environmentally responsible method for the disposal of this type of specialized organic compound is incineration by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with certified hazardous waste management firms. Contact them to arrange for the pickup of your properly labeled waste containers.
-
Chemical Incineration: The preferred disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Container Disposal: Uncleaned, empty containers must be handled as if they still contain the product and disposed of as unused product.[2]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.
Small Spill (Solid Powder)
-
Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (i.e., the spill is contained within a chemical fume hood).
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent the powder from becoming airborne.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][9] Avoid creating dust.[2]
-
Decontamination: Decontaminate the spill area using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS office.
Large Spill
-
Evacuate Immediately: Evacuate all personnel from the laboratory. Close the doors to the affected area to contain any vapors or dust.[10]
-
Alert Authorities: Immediately notify your institution's EHS office and emergency services. Provide them with the name of the chemical and the location of the spill.
-
Isolate: Prevent entry into the contaminated area.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow only trained and properly equipped emergency response personnel to manage the cleanup.[8]
Caption: Emergency Spill Response Decision Flowchart.
Decontamination of Equipment
Non-disposable equipment, such as glassware or magnetic stir bars, must be thoroughly decontaminated before being returned to general use.
-
Pre-rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent as hazardous liquid waste.
-
Wash: Wash the equipment thoroughly with soap and warm water.[11]
-
Final Rinse: Rinse with deionized water before drying.
By adhering to these detailed procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
1,5-Dimethyl-1H-pyrazol-3-amine, Msds . Scribd. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% . Cole-Parmer. [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical cleaning for removal of amine plant scaling . FQE Chemicals. [Link]
-
Guide for Chemical Spill Response . University of California, Santa Cruz. [Link]
-
Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Spill Control/Emergency Response - EHSO Manual 2025-2026 . Oakland University. [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS . University of Waterloo. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate, 97% . Cole-Parmer. [Link]
Sources
- 1. technopharmchem.com [technopharmchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
